N3-Aca-Aca-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
866363-71-5 |
|---|---|
Molecular Formula |
C12H22N4O3 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
6-(6-azidohexanoylamino)hexanoic acid |
InChI |
InChI=1S/C12H22N4O3/c13-16-15-10-6-1-3-7-11(17)14-9-5-2-4-8-12(18)19/h1-10H2,(H,14,17)(H,18,19) |
InChI Key |
AEPIYQTVXFLWBW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CCNC(=O)CCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N3-Aca-Aca-OH: A Bifunctional Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-Aca-Aca-OH, chemically known as N-(6-azidohexanoyl)-6-aminohexanoic acid, is a versatile bifunctional linker molecule that plays a crucial role in the field of bioconjugation and drug delivery. Its unique structure, featuring a terminal azide group and a carboxylic acid, allows for the covalent attachment of a wide array of molecules through orthogonal "click chemistry" and amide bond formation. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and its utility in constructing complex biomolecular architectures such as antibody-drug conjugates (ADCs).
Introduction
In the realm of drug development and proteomics, the ability to selectively and stably link different molecular entities is paramount. Bifunctional linkers are the molecular bridges that enable the creation of these complex conjugates. This compound has emerged as a valuable tool in this context, offering a strategic balance of reactivity and stability. The "N3" designation refers to the terminal azide group, a key participant in bioorthogonal click chemistry reactions. The "Aca-Aca" portion represents a backbone of two linked 6-aminohexanoic acid (aminocaproic acid) units, providing a flexible spacer arm that can influence the solubility and spatial orientation of the conjugated molecules. The terminal carboxylic acid ("-OH") provides a handle for standard amide bond formation with amine-containing molecules.
This molecule is particularly relevant in the construction of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. The linker's properties are critical to the ADC's stability in circulation and the efficient release of the payload at the target site.
Chemical Properties
| Property | Value | Source |
| Full Chemical Name | N-(6-azidohexanoyl)-6-aminohexanoic acid | - |
| CAS Number | 866363-71-5 | [1][2] |
| Molecular Formula | C₁₂H₂₂N₄O₃ | [1][2] |
| Molecular Weight | 270.33 g/mol | [1] |
| Appearance | Likely a solid or oil | - |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF, with some solubility in aqueous buffers. | Inferred from structure |
| pKa (Carboxylic Acid) | Estimated to be around 4.5 | Inferred from 6-aminohexanoic acid |
| Stability | The azide group is generally stable under physiological conditions but can be reduced. The amide bond is stable. Azides are sensitive to strong reducing agents and can be explosive under certain conditions, particularly heavy metal azides. | General chemical knowledge |
Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol for this compound is not publicly available. However, based on standard organic chemistry principles, a plausible synthetic route involves the coupling of two commercially available precursors: 6-azidohexanoic acid and 6-aminohexanoic acid.
Proposed Synthesis of this compound
The synthesis would proceed via a standard peptide coupling reaction.
Materials:
-
6-azidohexanoic acid
-
6-aminohexanoic acid
-
A peptide coupling reagent (e.g., HATU, HBTU, or EDC/NHS)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Solvents for workup and purification (e.g., ethyl acetate, water, brine)
-
Purification system (e.g., silica gel column chromatography or preparative HPLC)
Methodology:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve 6-azidohexanoic acid (1 equivalent) in anhydrous DMF. Add the coupling reagent (e.g., HATU, 1.1 equivalents) and DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated 6-azidohexanoic acid solution, add a solution of 6-aminohexanoic acid (1 equivalent) in DMF.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the formation of the desired product.
-
Workup: Once the reaction is complete, quench the reaction with water. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or preparative HPLC to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: Proposed synthetic workflow for this compound.
Applications in Bioconjugation: Click Chemistry
This compound is a prime reagent for "click chemistry," a term that describes reactions that are high-yielding, wide in scope, create byproducts that can be removed without chromatography, are stereospecific, and proceed under simple reaction conditions. The azide group of this compound can undergo two main types of click reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring from an azide and a terminal alkyne, catalyzed by a copper(I) species.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) which reacts readily with an azide without the need for a catalyst. This is particularly useful for in vivo applications where the toxicity of copper is a concern.
General Experimental Protocol for CuAAC
This protocol describes the conjugation of an alkyne-modified biomolecule to this compound.
Materials:
-
This compound
-
Alkyne-modified biomolecule (e.g., protein, peptide, or nucleic acid)
-
Copper(II) sulfate (CuSO₄)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) catalyst and protect the biomolecule.
-
Reaction buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
-
Solvent for dissolving this compound (e.g., DMSO or DMF)
-
Purification system (e.g., size-exclusion chromatography, dialysis, or affinity chromatography)
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in DMSO or DMF.
-
Prepare a stock solution of the alkyne-modified biomolecule in a suitable buffer.
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper ligand in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule, the copper ligand, and this compound.
-
Initiation of Reaction: Add the CuSO₄ solution, followed by the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration if the biomolecule is sensitive to temperature.
-
Purification: Purify the resulting conjugate using a method appropriate for the biomolecule to remove unreacted linker, catalyst, and other small molecules.
-
Analysis: Analyze the conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation.
Caption: General workflow for CuAAC using this compound.
General Experimental Protocol for SPAAC
This protocol outlines the conjugation of a biomolecule modified with a strained cyclooctyne to this compound.
Materials:
-
This compound
-
Strained cyclooctyne-modified biomolecule (e.g., DBCO-protein)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Solvent for dissolving this compound (e.g., DMSO or DMF)
-
Purification system (e.g., size-exclusion chromatography, dialysis, or affinity chromatography)
Methodology:
-
Preparation of Reactants:
-
Dissolve this compound in a minimal amount of DMSO or DMF.
-
Prepare a solution of the strained cyclooctyne-modified biomolecule in the reaction buffer.
-
-
Reaction Setup: Add the this compound solution to the biomolecule solution. The molar ratio of linker to biomolecule may need to be optimized, but typically a 5- to 20-fold molar excess of the linker is used.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. The reaction progress can be monitored if a suitable analytical method is available.
-
Purification: Remove the excess unreacted linker by a suitable purification method as described for the CuAAC protocol.
-
Analysis: Characterize the final conjugate to confirm the reaction efficiency.
Caption: General workflow for SPAAC using this compound.
Logical Relationship in Antibody-Drug Conjugate (ADC) Formation
This compound can be utilized as a component of a larger linker system in the construction of ADCs. The following diagram illustrates the logical steps involved in creating an ADC where this compound serves as a building block.
Caption: Logical steps for ADC assembly using this compound.
Conclusion
This compound is a valuable and versatile bifunctional linker for researchers in chemistry, biology, and medicine. Its orthogonal reactive groups—an azide for click chemistry and a carboxylic acid for amide bond formation—provide a robust platform for the construction of complex bioconjugates. The flexible 6-aminohexanoic acid spacer can contribute to improved properties of the final conjugate. While detailed experimental data on the molecule itself is somewhat limited in publicly accessible databases, its synthesis and application can be reliably inferred from established chemical principles. This guide provides a foundational understanding and practical protocols to facilitate the use of this compound in innovative research and development endeavors, particularly in the promising field of targeted drug delivery.
References
The Azide Group in N3-Aca-Aca-OH: An In-Depth Technical Guide to Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the role of the azide group in the bifunctional linker N3-Aca-Aca-OH, a valuable tool in modern bioconjugation. We will delve into the core principles of its reactivity, present quantitative data, provide detailed experimental protocols, and visualize the underlying chemical workflows.
Introduction to this compound and the Azide Moiety
This compound, or 11-azido-6-amino-undecanoic acid, is a chemical linker that features a terminal azide group (N₃) and a carboxylic acid (-OH), separated by two aminocaproic acid (Aca) spacers. The primary role of this molecule in bioconjugation is to introduce an azide "handle" onto a target molecule, such as a protein, peptide, or nucleic acid. This azide group is the key to unlocking a suite of highly specific and efficient chemical ligation techniques collectively known as "click chemistry".[1]
The azide group is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes.[2] Its utility stems from several key properties:
-
Bioorthogonality: The azide functional group is virtually absent in biological systems, ensuring that it will not participate in unwanted side reactions with endogenous molecules.[2]
-
Stability: It is remarkably stable in aqueous environments and across a wide pH range, making it compatible with biological buffers and conditions.[3]
-
Small Size: The compact nature of the azide group allows it to be incorporated into biomolecules with minimal structural or functional perturbation.[2]
The two aminocaproic acid units in this compound act as a flexible spacer arm, which can be beneficial in reducing steric hindrance between the molecule being labeled and its binding partner.
The Core of Bioconjugation: Azide-Alkyne Cycloadditions
The azide group's power in bioconjugation is realized through its reaction with an alkyne, its complementary functional group. This reaction, a Huisgen 1,3-dipolar cycloaddition, forms a stable triazole ring. There are two primary, highly efficient versions of this reaction used in bioconjugation:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common and often faster of the two reactions. It involves the use of a copper(I) catalyst to join a terminal alkyne with an azide. The reaction is highly efficient, with rate accelerations of 10⁷ to 10⁸ compared to the uncatalyzed version.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed. This method utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with an azide without the need for a metal catalyst.
The logical relationship of the azide group to these key bioconjugation techniques is illustrated below.
Data Presentation: Reaction Kinetics
The choice between CuAAC and SPAAC often depends on the experimental context, particularly the tolerance for a copper catalyst and the desired reaction speed. The following table summarizes typical second-order rate constants for these reactions.
| Reaction Type | Azide Partner | Alkyne Partner | Rate Constant (M⁻¹s⁻¹) | Notes |
| CuAAC | Simple Azide | Terminal Alkyne | 10⁴ - 10⁵ | Requires Cu(I) catalyst, often with a stabilizing ligand like THPTA or TBTA. |
| SPAAC | Simple Azide | DBCO | ~1 | Copper-free, ideal for live-cell imaging. |
| SPAAC | Simple Azide | BCN | 0.1 - 1 | Copper-free, generally good kinetics. |
| SPAAC | Simple Azide | DIBAC | 0.3 | A common cyclooctyne used in SPAAC. |
Note: Reaction rates can be influenced by factors such as solvent, temperature, pH, and the specific structures of the azide and alkyne.
Experimental Protocols
Here we provide detailed, generalized protocols for introducing an azide group onto a protein using this compound and subsequent conjugation via CuAAC and SPAAC.
Protocol 1: Azide-Labeling of a Protein with this compound
This protocol describes the activation of the carboxylic acid on this compound to form an NHS ester, which then reacts with primary amines (e.g., lysine residues) on a target protein.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Activation of this compound:
-
In a dry glass vial, dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC or EDC (1.5 equivalents) to the solution.
-
Stir the reaction at room temperature for 4-6 hours or overnight at 4°C. A white precipitate (dicyclohexylurea, if using DCC) will form.
-
-
Protein Labeling:
-
Prepare the target protein at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.4-8.0.
-
Add the activated this compound NHS ester solution to the protein solution. A 10-20 fold molar excess of the NHS ester over the protein is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove the excess, unreacted labeling reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer for the protein.
-
Collect the protein fractions and determine the protein concentration and degree of labeling.
-
Protocol 2: CuAAC Conjugation of an Azide-Labeled Protein
This protocol details the copper-catalyzed reaction between the azide-labeled protein and an alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug).
References
The Aminocaproic Acid Linker in N3-Aca-Aca-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bifunctional linker N3-Aca-Aca-OH is a versatile tool in bioconjugation and drug development, featuring a terminal azido group for "click" chemistry and a di-aminocaproic acid (Aca-Aca) spacer. This technical guide provides a comprehensive analysis of the aminocaproic acid linker's function within this molecule. It delves into the physicochemical properties imparted by the Aca-Aca moiety, including its role as a flexible and hydrophobic spacer. This guide also presents detailed experimental protocols for bioconjugation and for assessing the stability of the resulting conjugates, along with quantitative data to inform the rational design of complex biomolecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).
Introduction
The strategic choice of a chemical linker is paramount in the design of sophisticated bioconjugates. The linker not only connects different molecular entities but also critically influences the overall properties of the final construct, including its solubility, stability, and biological activity. This compound has emerged as a valuable building block, providing a terminal azide for highly efficient and specific ligation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC)[1]. The core of this linker, a tandem repeat of 6-aminocaproic acid (Aca), bestows specific and often desirable characteristics to the resulting conjugate. This guide will explore the multifaceted functions of the Aca-Aca linker in this compound.
Physicochemical Properties of the Aminocaproic Acid Linker
The Aca-Aca linker is characterized by its aliphatic, flexible, and hydrophobic nature. These properties play a crucial role in the behavior of the bioconjugate in biological systems.
Hydrophobicity
6-aminohexanoic acid is an ω-amino acid with a notable hydrophobic character due to its polymethylene chain[2]. The repetition of this unit in the Aca-Aca linker amplifies this hydrophobicity. This property can be advantageous in certain applications, such as PROTACs, where it can influence cell permeability. However, excessive hydrophobicity can lead to aggregation and poor solubility of the final conjugate, particularly in aqueous environments. The hydrophobicity of a bioconjugate can be experimentally assessed using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) or hydrophobic interaction chromatography (HIC)[3][4][5].
Flexibility and Spacer Length
The Aca-Aca linker is highly flexible due to the free rotation around the single bonds of its methylene backbone. This flexibility allows the conjugated molecules to adopt various spatial orientations, which can be critical for their biological function, such as enabling a PROTAC to simultaneously bind its target protein and an E3 ligase. The length of the Aca-Aca spacer arm is also a key parameter. While a precise, experimentally determined length in solution can vary due to its flexibility, the extended conformation of a single aminocaproic acid unit is approximately 7.5 Å. Therefore, the Aca-Aca linker can provide a spacer of up to approximately 15 Å. This separation distance can be crucial for mitigating steric hindrance between the conjugated partners and allowing them to interact optimally with their respective biological targets.
The flexibility and conformational dynamics of such linkers can be computationally modeled using molecular dynamics simulations to predict their behavior in different environments.
Solubility
Aminocaproic acid itself is freely soluble in water. However, when incorporated into a larger, more complex bioconjugate, the overall solubility will be influenced by the properties of all components. While the Aca-Aca linker contributes hydrophobicity, the terminal carboxyl group provides a degree of hydrophilicity. In comparison to more hydrophilic linkers like polyethylene glycol (PEG), the Aca-Aca linker is considered more hydrophobic. The choice between an Aca-Aca and a PEG linker often involves a trade-off between desired hydrophobicity for membrane permeability and the need for aqueous solubility to prevent aggregation.
Data Presentation
The following tables summarize key quantitative data related to the properties and applications of aminocaproic acid linkers.
Table 1: Physicochemical Properties of Aminocaproic Acid
| Property | Value | Reference(s) |
| Molecular Weight | 131.17 g/mol | |
| Water Solubility | Freely soluble | |
| LogP (calculated) | -1.1 | |
| pKa (carboxyl) | ~4.4 | |
| pKa (amino) | ~10.8 |
Table 2: Comparison of Linker Properties
| Linker Type | Key Characteristics | Advantages | Disadvantages | Reference(s) |
| Aca-Aca | Hydrophobic, flexible, defined length | Can improve cell permeability; synthetically straightforward. | May lead to aggregation with hydrophobic payloads; less soluble than PEG. | |
| PEG | Hydrophilic, flexible, variable length | Improves solubility and pharmacokinetics; reduces aggregation. | Can decrease cell permeability; may be immunogenic. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, conjugation, and characterization of molecules containing an aminocaproic acid linker.
Synthesis of this compound (Hypothetical Protocol)
Materials:
-
Fmoc-6-aminohexanoic acid
-
6-aminohexanoic acid methyl ester hydrochloride
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Azide transfer reagent (e.g., triflyl azide or imidazole-1-sulfonyl azide hydrochloride)
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
Silica gel for column chromatography
Procedure:
-
Coupling of the first Aca unit: Dissolve Fmoc-6-aminohexanoic acid (1.0 eq), 6-aminohexanoic acid methyl ester hydrochloride (1.0 eq), and HBTU (1.1 eq) in DMF. Add DIPEA (2.5 eq) and stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and purification: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain Fmoc-Aca-Aca-OMe.
-
Fmoc deprotection: Dissolve the purified Fmoc-Aca-Aca-OMe in a 20% solution of piperidine in DMF. Stir at room temperature for 30 minutes. Remove the solvent under reduced pressure.
-
Azidation: Dissolve the deprotected H2N-Aca-Aca-OMe in a suitable solvent (e.g., methanol). Add a base (e.g., triethylamine) and the azide transfer reagent. Stir at room temperature overnight. Monitor the reaction for the disappearance of the starting material.
-
Saponification: To the crude N3-Aca-Aca-OMe, add a solution of NaOH in methanol/water. Stir at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).
-
Final work-up and purification: Neutralize the reaction mixture with 1M HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, this compound, by silica gel chromatography or preparative HPLC.
Bioconjugation using this compound via CuAAC
This protocol describes the copper-catalyzed "click" reaction to conjugate this compound to an alkyne-modified biomolecule.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, peptide, or oligonucleotide)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (optional, for dissolving linker)
Procedure:
-
Prepare stock solutions:
-
Alkyne-biomolecule: Dissolve in PBS to a final concentration of 1-10 mg/mL.
-
This compound: Dissolve in DMSO or PBS to a concentration of 10 mM.
-
CuSO4: Prepare a 50 mM stock solution in water.
-
Sodium ascorbate: Prepare a 100 mM stock solution in water (prepare fresh).
-
THPTA: Prepare a 50 mM stock solution in water.
-
-
Reaction setup: In a microcentrifuge tube, combine the alkyne-biomolecule with a 10-50 fold molar excess of the this compound solution.
-
Catalyst premix: In a separate tube, premix the CuSO4 and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes.
-
Initiate the reaction: Add the CuSO4/THPTA mixture to the biomolecule/linker solution to a final copper concentration of 0.1-1 mM. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Purification: Purify the resulting bioconjugate to remove excess reagents using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or ultrafiltration.
Plasma Stability Assay of an Aca-Aca-linked Bioconjugate
This protocol outlines a general procedure to assess the stability of a bioconjugate containing the Aca-Aca linker in plasma.
Materials:
-
Aca-Aca-linked bioconjugate
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Incubation: Dilute the bioconjugate to a final concentration (e.g., 10 µM) in pre-warmed human plasma. As a control, prepare a parallel sample in PBS.
-
Time points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots.
-
Sample preparation: Immediately quench the enzymatic activity by adding an excess of cold acetonitrile to precipitate plasma proteins. Centrifuge to pellet the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact bioconjugate and any degradation products over time.
-
Data analysis: Plot the percentage of intact bioconjugate remaining at each time point to determine the plasma half-life.
Mandatory Visualizations
Caption: Chemical structure of this compound.
Caption: Experimental workflow for CuAAC bioconjugation.
Caption: Relationship between linker properties and bioconjugate performance.
Conclusion
The di-aminocaproic acid linker in this compound offers a unique combination of properties that are highly valuable in the field of bioconjugation. Its defined length, flexibility, and hydrophobicity provide a powerful tool for researchers to fine-tune the characteristics of their biomolecular constructs. While its hydrophobicity requires careful consideration to avoid solubility and aggregation issues, it can be strategically employed to enhance cell permeability. The protocols and data presented in this guide are intended to provide a solid foundation for the effective utilization of the this compound linker in the development of next-generation therapeutics and research tools. Further empirical studies are encouraged to fully elucidate the quantitative impact of the tandem Aca-Aca linker in diverse bioconjugate systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The effect of linker conformation on performance and stability of a two-domain lytic polysaccharide monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Development of RP HPLC method for aminocaproic acid determination in a complex nasal drug | ScienceRise: Pharmaceutical Science [journals.uran.ua]
An In-Depth Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Copper-Free Ligation of N3-Aca-Aca-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, offering a robust and versatile method for the covalent ligation of molecules in complex biological environments.[1][2] Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst, making it an indispensable tool for in vivo and in vitro applications in drug development, chemical biology, and materials science.[2] This technical guide provides a comprehensive overview of the SPAAC ligation of N3-Aca-Aca-OH (8-azido-4-aza-4-carboxyoctanoic acid), a hydrophilic azido-containing amino acid derivative, focusing on its reaction kinetics, detailed experimental protocols, and applications in targeted drug delivery.
The driving force behind SPAAC is the high ring strain of cyclooctyne reagents, which significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide.[1] This intrinsic reactivity allows the formation of a stable triazole linkage to occur rapidly at physiological temperatures and pH.[2] The azide and cyclooctyne functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules, ensuring that the ligation is highly specific to the intended targets.
Core Reaction Mechanism
The fundamental mechanism of SPAAC involves the concerted [3+2] cycloaddition of an azide, such as the one present in this compound, and a strained cyclooctyne, like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The release of ring strain in the cyclooctyne provides the thermodynamic driving force for the reaction, leading to the formation of a stable, covalent triazole linkage.
Quantitative Data: Reaction Kinetics
While specific kinetic data for this compound is not extensively published, the reaction rates can be reliably estimated from studies on structurally similar hydrophilic and positively charged azido-amino acids. The second-order rate constants are crucial for designing experiments, as they dictate the required concentrations and reaction times for efficient ligation. The table below summarizes the reported rate constants for a comparable azido-amino acid with commonly used cyclooctynes, DBCO and BCN. SPAAC reactions are generally characterized by high efficiency, with yields often being quantitative.
| Azide Reactant | Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Buffer | Temperature (°C) | Reference |
| Positively Charged Azido-Amino Acid | DBCO | 0.34 | HBS buffer (pH 7.4) | 25 | |
| Positively Charged Azido-Amino Acid | BCN | 0.28 | Methanol | 25 |
Experimental Protocols
The following protocols provide detailed methodologies for the SPAAC ligation of an azide-containing small molecule like this compound to a cyclooctyne-functionalized molecule, such as a protein or nanoparticle, and for the subsequent purification of the conjugate.
Protocol 1: General Procedure for SPAAC Ligation of this compound to a DBCO-Functionalized Protein
This protocol is adapted from established procedures for SPAAC-mediated bioconjugation.
Materials:
-
This compound
-
DBCO-functionalized protein (e.g., antibody)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Organic Co-solvent (if needed for solubility): Anhydrous Dimethyl sulfoxide (DMSO)
-
Purification system: Size-exclusion chromatography (SEC) or dialysis equipment
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of this compound in the Reaction Buffer to a final concentration of 1-10 mM. If solubility is an issue, a minimal amount of DMSO can be used to dissolve the compound before diluting with the buffer.
-
Ensure the DBCO-functionalized protein is at a known concentration (e.g., 1-5 mg/mL) in the Reaction Buffer.
-
-
SPAAC Reaction:
-
In a reaction vial, add the DBCO-functionalized protein solution.
-
While gently stirring, add the desired molar excess of the this compound stock solution. A 5- to 20-fold molar excess of the azide molecule over the protein is typically recommended to ensure efficient conjugation.
-
If an organic co-solvent was used, ensure the final concentration in the reaction mixture is kept low (ideally below 10% v/v) to maintain protein stability.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time may vary depending on the reactant concentrations and the specific reactivity of the cyclooctyne.
-
-
Purification:
-
Remove the excess, unreacted this compound and any byproducts by purifying the conjugate using a desalting column, size-exclusion chromatography (SEC), or dialysis against PBS.
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the final conjugation ratio.
-
Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy
This protocol allows for the determination of the reaction kinetics by monitoring the consumption of the DBCO group, which has a characteristic absorbance maximum around 309 nm.
Materials:
-
This compound
-
DBCO-containing molecule (e.g., DBCO-PEG)
-
Reaction Buffer: HEPES-buffered saline (HBS), pH 7.4
-
UV-Vis Spectrophotometer with temperature control
-
Cuvette
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the DBCO-reagent in the reaction buffer.
-
Set up Pseudo-First-Order Conditions: To simplify the kinetic analysis, use a significant molar excess (at least 10-fold) of this compound over the DBCO-reagent.
-
Initiate the Reaction: Mix the reactants in the cuvette and immediately place it in the spectrophotometer.
-
Monitor Absorbance: Record the decrease in absorbance at the characteristic wavelength of DBCO (around 309 nm) over time at a constant temperature (e.g., 25°C).
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear fit will be the negative of the observed rate constant (k_obs).
-
Repeat the experiment with several different concentrations of this compound.
-
Plot the obtained k_obs values against the concentration of this compound. The slope of this second linear plot will be the second-order rate constant (k₂).
-
Application Workflow: Targeted Nanoparticle Drug Delivery
A significant application of SPAAC with linkers like this compound is in the development of targeted drug delivery systems. In this workflow, a nanoparticle is first functionalized with a cyclooctyne. This compound can then be used to attach a targeting ligand (e.g., a peptide or small molecule that binds to receptors overexpressed on cancer cells) to the nanoparticle via the azide group. The remaining carboxyl group on the this compound linker can then be used to conjugate a therapeutic drug. This creates a multifunctional nanoparticle capable of specifically targeting diseased cells and delivering a therapeutic payload.
Conclusion
The Strain-Promoted Azide-Alkyne Cycloaddition offers a powerful and efficient method for the copper-free ligation of molecules like this compound. Its bioorthogonality, favorable kinetics, and high yields make it an invaluable tool for researchers, scientists, and drug development professionals. The ability to perform these conjugations under mild, physiological conditions opens up a vast array of possibilities for creating sophisticated bioconjugates, from fluorescently labeled proteins for imaging to complex nanoparticle-based systems for targeted drug delivery. The quantitative data and detailed protocols provided in this guide serve as a solid foundation for the successful implementation of SPAAC in a variety of research and development settings.
References
A Technical Guide to Azide-Containing Bifunctional Linkers: Emerging Research Frontiers
For Researchers, Scientists, and Drug Development Professionals
Azide-containing bifunctional linkers have become indispensable tools in modern drug development and chemical biology. Their versatility stems from the azide group's ability to participate in highly specific and efficient "click chemistry" reactions, enabling the precise construction of complex biomolecular architectures.[1][2] This technical guide explores the core principles, emerging research areas, and future potential of these powerful molecular connectors.
Core Concept: The Power of Bioorthogonal Click Chemistry
The primary advantage of the azide functional group is its bioorthogonality; it is chemically inert to most biological molecules, preventing unwanted side reactions in complex physiological environments.[1][3] This allows for highly specific conjugation reactions, primarily through two key pathways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and high-yield reaction joins an azide with a terminal alkyne to form a stable triazole linkage.[] It is a cornerstone of bioconjugation for creating well-defined products.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide. This makes SPAAC ideal for live-cell imaging and in vivo applications.
The choice between CuAAC and SPAAC depends on the experimental context, with CuAAC often favored for its faster kinetics in in vitro synthesis and SPAAC being the preferred method for applications within living cells.
Research Area: Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. Azide-containing linkers are pivotal in this field, offering a modular "click" approach to rapidly synthesize and optimize PROTAC libraries.
Key Research Focus:
-
Linker Optimization: The length, rigidity, and composition of the linker are critical for inducing a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). Azide-alkyne chemistry allows researchers to systematically vary the linker to find the optimal geometry for efficient protein degradation.
-
Combinatorial Synthesis: Click chemistry enables the rapid combination of different target binders and E3 ligase ligands with a variety of azide-functionalized linkers, accelerating the discovery of potent and selective degraders.
Table 1: Representative Azide-Containing Linkers in PROTAC Development
| Linker Name | Structure/Type | Key Feature | Application Note |
| Azido-PEG-Amine | Polyethylene Glycol (PEG) | Hydrophilic, flexible spacer. | Improves solubility and allows for variation in linker length to optimize ternary complex formation. |
| Pomalidomide-C5-Azide | E3 Ligase Ligand-Linker | Pre-functionalized CRBN ligand. | Streamlines PROTAC synthesis; ready for SPAAC with a DBCO-modified target binder. |
| Azido-PEG1-azide | Homo-bifunctional PEG | Azide groups at both ends. | Useful for creating symmetric constructs or for multi-step conjugations. |
| Bromo-PEG2-C2-azide | Hetero-bifunctional | Orthogonal reactive groups. | Allows for sequential conjugation; the bromo group can react with nucleophiles while the azide is reserved for click chemistry. |
Experimental Protocol: General Synthesis of a PROTAC via SPAAC
-
Reagent Preparation:
-
Dissolve the azide-functionalized E3 ligase ligand (e.g., Pomalidomide-C5-azide) in anhydrous DMSO to a concentration of 10 mM.
-
Dissolve the DBCO-functionalized target protein ligand in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
In a clean, dry vial, combine equimolar amounts of the azide and DBCO-containing solutions.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using LC-MS to observe the formation of the desired PROTAC product and consumption of starting materials.
-
Once the reaction is complete, purify the final PROTAC compound using preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR.
-
Research Area: Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker is a critical component that ensures the ADC remains stable in circulation and releases the payload only upon reaching the target cancer cell. Azide-alkyne click chemistry provides a highly efficient and site-specific method for ADC synthesis, leading to more homogeneous and well-defined conjugates.
Key Research Focus:
-
Site-Specific Conjugation: By introducing an alkyne or azide group at a specific site on the antibody (e.g., through an unnatural amino acid), click chemistry can be used to generate ADCs with a precise drug-to-antibody ratio (DAR). This homogeneity improves the ADC's pharmacokinetic profile and therapeutic index.
-
Novel Linker-Payloads: The modularity of click chemistry facilitates the attachment of novel payloads and the development of innovative linker designs, such as cleavable linkers that respond to the tumor microenvironment (e.g., low pH or specific enzymes).
Table 2: Performance Characteristics of ADC Linkers
| Linker Type | Cleavage Mechanism | Stability in Plasma | Efficacy Note | Ref |
| Hydrazone | Acid-Labile (pH-sensitive) | Moderate; sensitive to acidic pH. | Effective in the acidic environment of endosomes/lysosomes. | |
| Dipeptide (e.g., Val-Cit) | Enzyme-Cleavable (Cathepsin B) | High; stable in circulation. | Efficient payload release inside target cells with high cathepsin B levels. | |
| Thioether (Non-Cleavable) | Proteolytic Degradation | Very High | Payload is released after complete degradation of the antibody in the lysosome. | |
| Triazole (via Click Chemistry) | Non-Cleavable | Very High | Forms a highly stable bond, relying on antibody degradation for payload release. |
Experimental Protocol: General ADC Preparation via CuAAC
-
Preparation of Solutions:
-
Prepare stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA (ligand) in water, and 100 mM sodium ascorbate (reducing agent) in water.
-
Dissolve the azide-modified drug-linker and the alkyne-modified antibody in a suitable buffer (e.g., PBS), using a co-solvent like DMSO if needed for the drug.
-
-
Catalyst Complex Formation:
-
Mix CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for several minutes to form the Cu(I)-ligand complex.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-antibody with the azide-drug-linker (a molar excess of the drug-linker, e.g., 4 to 10-fold, is typical).
-
Add the pre-formed Cu(I)/THPTA complex to the mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate at room temperature for 30-60 minutes, protecting the reaction from light.
-
-
Purification and Analysis:
-
Remove unreacted reagents and purify the ADC product using size-exclusion chromatography (SEC) or affinity chromatography.
-
Analyze the final ADC to determine purity, aggregation, and the final drug-to-antibody ratio (DAR) using techniques like HPLC and LC-MS.
-
Research Area: Advanced Bioconjugation and Materials Science
Beyond ADCs and PROTACs, azide-containing bifunctional linkers are enabling innovation across a broad spectrum of research areas.
Key Research Focus:
-
Cellular Imaging and Labeling: The bioorthogonality of SPAAC is ideal for labeling biomolecules in their native environment. For example, azide-modified sugars can be metabolically incorporated into cell-surface glycans and subsequently labeled with a DBCO-fluorophore for visualization.
-
Surface Functionalization: Azide linkers are used to modify the surfaces of nanoparticles, improving their colloidal stability and allowing for the site-specific attachment of targeting ligands for drug delivery systems.
-
Hydrogel Formation for Tissue Engineering: Azide-PEG linkers can be used to cross-link hydrogels, providing a versatile platform for attaching bioactive peptides or proteins to create scaffolds that support cell growth and differentiation.
Experimental Protocol: Live-Cell Surface Glycan Labeling via SPAAC
-
Metabolic Labeling:
-
Culture adherent mammalian cells (e.g., HeLa) under standard conditions.
-
Replace the culture medium with a medium containing an azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz).
-
Incubate the cells for 48 hours to allow metabolic incorporation of the azide sugar into cell surface glycans.
-
-
SPAAC Reaction:
-
Prepare a stock solution of a DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488) in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed culture medium to a final concentration of 20-50 µM.
-
Wash the cells twice with warm PBS to remove unincorporated azide sugar.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.
-
If desired, counterstain the nuclei with a dye like DAPI.
-
Image the cells using fluorescence microscopy to visualize the labeled cell surface glycans.
-
Future Directions and Conclusion
The field of azide-containing bifunctional linkers is poised for continued growth, driven by the demand for more precise and effective therapeutic and diagnostic tools.
-
Emerging Trends:
-
Multi-specific Linkers: Development of linkers capable of connecting more than two moieties to create multi-specific drugs or dual-acting agents.
-
Cleavable Linkers with Enhanced Specificity: Designing linkers that respond to highly specific triggers within the tumor microenvironment to further reduce off-target toxicity.
-
Linker-Payload Conjugates: A shift towards using pre-formed, quality-controlled linker-payload units to streamline the manufacturing of ADCs and ensure greater batch-to-batch consistency.
-
Azide-containing bifunctional linkers are more than just molecular staples; they are enabling technologies that provide researchers with the precision and modularity needed to build the next generation of targeted therapies, advanced diagnostics, and intelligent biomaterials. Their continued development will be central to advancing personalized medicine and chemical biology.
References
Methodological & Application
Application Notes and Protocols for Surface Immobilization of Peptides using N3-Aca-Aca-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise orientation and presentation of peptides on surfaces are critical for a wide range of applications, from biosensors and immunoassays to antimicrobial coatings and regenerative medicine. N3-Aca-Aca-OH, an azido-functionalized di-6-aminohexanoic acid linker, offers a versatile platform for the covalent immobilization of peptides onto alkyne-modified surfaces via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
This bifunctional linker possesses a terminal azide group for efficient and specific conjugation and a carboxylic acid for peptide coupling. The two 6-aminohexanoic acid (Aca) units provide a flexible, hydrophilic spacer that extends the tethered peptide from the surface, potentially enhancing its biological activity by improving accessibility and minimizing steric hindrance. This document provides detailed application notes and protocols for the use of this compound in peptide surface immobilization.
Key Features and Applications of this compound in Peptide Immobilization
The this compound linker provides several advantages for surface immobilization of peptides:
-
Flexible Spacer: The di-6-aminohexanoic acid chain offers significant flexibility, which can allow the immobilized peptide to adopt a more natural conformation and interact more effectively with its target. Flexible peptide linkers have been shown to enhance the antimicrobial activity of surface-immobilized bacteriolytic enzymes.[1]
-
Hydrophilic Nature: The amide and carboxylic acid functionalities of the linker contribute to its hydrophilicity, which can help to prevent non-specific protein adsorption on the surrounding surface.
-
Controlled Orientation: The use of click chemistry allows for the site-specific immobilization of peptides, ensuring a uniform orientation which is often crucial for biological activity.
-
High Reaction Efficiency: The CuAAC reaction is known for its high yields and specificity, ensuring efficient peptide conjugation to the surface.
Applications include:
-
Development of antimicrobial surfaces to prevent biofilm formation on medical devices.[2]
-
Creation of bioactive surfaces that promote specific cell adhesion and proliferation for tissue engineering applications.
-
Fabrication of sensitive and specific biosensors and diagnostic arrays.
-
Studying peptide-protein and peptide-cell interactions in a controlled environment.
Experimental Protocols
This section details the key experimental procedures for immobilizing peptides on a surface using the this compound linker. The overall workflow involves three main stages: surface functionalization with alkyne groups, synthesis of the peptide-linker conjugate, and the final click chemistry reaction to immobilize the peptide.
Protocol 1: Alkyne Functionalization of Silicon or Glass Surfaces
This protocol describes the preparation of an alkyne-functionalized surface on a silicon or glass substrate, which is a prerequisite for the click reaction with the azide-terminated peptide-linker conjugate.
Materials:
-
Silicon wafers or glass slides
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
(3-Propargyloxypropyl)trimethoxysilane or a similar alkyne-functionalized silane
-
Anhydrous toluene
-
Ethanol
-
Deionized water
-
Nitrogen or argon gas
-
Oven
Procedure:
-
Surface Cleaning and Activation:
-
Immerse the silicon or glass substrates in Piranha solution for 15-30 minutes to clean and hydroxylate the surface.
-
Rinse the substrates thoroughly with deionized water, followed by ethanol.
-
Dry the substrates under a stream of nitrogen or argon gas and then bake in an oven at 110°C for 30 minutes.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of the alkyne-functionalized silane in anhydrous toluene in a clean, dry reaction vessel.
-
Immerse the cleaned and dried substrates in the silane solution under an inert atmosphere (nitrogen or argon).
-
Allow the reaction to proceed for 2-4 hours at room temperature, or as recommended by the silane manufacturer, to form a self-assembled monolayer (SAM).
-
Remove the substrates from the silane solution and rinse thoroughly with toluene, followed by ethanol, and finally deionized water.
-
Dry the substrates under a stream of nitrogen and then bake in an oven at 110°C for 30 minutes to cure the silane layer.
-
The alkyne-functionalized substrates are now ready for the click reaction.
-
Protocol 2: Synthesis of the Peptide-N3-Aca-Aca-OH Conjugate
This protocol describes the coupling of the this compound linker to the N-terminus of a peptide using standard solid-phase peptide synthesis (SPPS) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin or other suitable solid support
-
N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide coupling agent
-
Oxyma or 1-Hydroxybenzotriazole (HOBt)
-
Piperidine in dimethylformamide (DMF) (20% v/v)
-
This compound
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Peptide Synthesis:
-
Synthesize the desired peptide sequence on the solid support using standard Fmoc-based SPPS.
-
After the final amino acid coupling, remove the N-terminal Fmoc protecting group with 20% piperidine in DMF.
-
-
Linker Coupling:
-
Dissolve this compound (1.5 equivalents relative to the resin loading) and a coupling agent like DIC (1.5 equivalents) and an additive like Oxyma (1.5 equivalents) in DMF.
-
Add the solution to the resin and react for 2-4 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide-linker conjugate from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide-linker conjugate in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude product and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified product by mass spectrometry.
-
Protocol 3: One-Pot Deprotection and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Immobilization
This protocol is adapted for surfaces functionalized with a protected alkyne, such as a trimethylgermanyl (TMG)-protected alkyne. The TMG group can be removed in situ in the presence of Cu(I), allowing for a one-pot deprotection and click reaction.
Materials:
-
TMG-protected alkyne-functionalized surface
-
Azide-functionalized peptide (Peptide-N3-Aca-Aca-OH)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a Cu(I)-stabilizing ligand)
-
Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
-
Deionized water
-
Ethanol
Procedure:
-
Prepare the Click Chemistry Reaction Mixture:
-
Dissolve the Peptide-N3-Aca-Aca-OH in the chosen buffer to the desired concentration (typically in the micromolar to millimolar range).
-
Prepare stock solutions of CuSO₄ and sodium ascorbate in deionized water.
-
-
Perform the One-Pot Deprotection and Click Reaction:
-
Immerse the TMG-protected alkyne-functionalized substrate in the peptide solution.
-
To the reaction vessel, add the CuSO₄ solution to a final concentration of 0.1-1 mM.
-
Immediately add the sodium ascorbate solution to a final concentration of 1-5 mM (in excess of CuSO₄). The solution should turn a faint yellow, indicating the formation of Cu(I).
-
If using THPTA, it should be pre-mixed with the CuSO₄ solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the peptide and surface.
-
-
Washing and Drying:
-
After the reaction, remove the substrate and wash it thoroughly with the reaction buffer, followed by deionized water, and then ethanol to remove any unreacted peptide and catalyst.
-
Dry the substrate under a stream of nitrogen gas.
-
The peptide-immobilized surface is now ready for characterization and use.
-
Data Presentation
The following tables summarize quantitative data from studies on peptide immobilization, highlighting the impact of different linkers on surface density and antimicrobial activity.
Table 1: Comparison of Surface Density for Peptides Immobilized with Different Linkers
| Peptide | Linker Type | Surface | Immobilized Peptide Density | Reference |
| Melittin-C27 | PEG400 | Amine-reactive beads | High | [3] |
| Melittin-C27 | PEG1000 | Amine-reactive beads | Higher | [3] |
| Melittin-C27 | PEG2000 | Amine-reactive beads | Lower | [3] |
| Histatin-C25 | PEG1000 | Amine-reactive beads | Highest | |
| Magainin 2-C24 | PEG1000 | Amine-reactive beads | Highest | |
| Tritrpticin-C14 | PEG1000 | Amine-reactive beads | Highest |
Note: "Higher" and "Lower" are relative to other linkers in the same study.
Table 2: Comparative Antimicrobial Activity of Immobilized Peptides with Different Linkers
| Peptide | Linker | Target Bacterium | Activity Metric | Result | Reference |
| Lysostaphin | No Linker | S. aureus | % Killing | < 90% | |
| Lysostaphin | Flexible Peptide Linker | S. aureus | % Killing | > 99.5% | |
| CL5 (hybrid peptide) | Rigid Dipeptide (LP) | Gram-negative bacteria | MIC | 4-32 µM | |
| Piscidin 1 | Covalent attachment | S. aureus | MIC (free) | 1-2 µM | |
| Piscidin 1 | Covalent attachment | S. aureus | Activity (immobilized) | High | |
| K9W4 | Covalent attachment | S. aureus | MIC (free) | 64-128 µM | |
| K9W4 | Covalent attachment | S. aureus | Activity (immobilized) | Low |
Visualization of Workflows and Pathways
Experimental Workflow for Peptide Immobilization
Caption: Experimental workflow for peptide immobilization using this compound.
Signaling Pathways of Antimicrobial Peptides
The primary mechanism of action for many surface-immobilized antimicrobial peptides (AMPs) is the disruption of the bacterial cell membrane. However, some AMPs can translocate into the cytoplasm and interfere with intracellular processes.
Caption: Signaling pathways of antimicrobial peptides leading to bacterial cell death.
Host Cell Response to Immobilized Peptides
While the primary goal of antimicrobial peptide immobilization is to target pathogens, their interaction with host cells is a critical consideration for in vivo applications. The this compound linker, being composed of a naturally occurring amino acid derivative, is expected to have good biocompatibility. Studies on peptides containing 6-aminohexanoic acid have shown that they do not negatively affect the viability of various mammalian cell lines.
The signaling pathways activated in host cells by immobilized peptides are complex and depend on the peptide sequence. For example, some peptides can interact with cell surface receptors to modulate cellular processes like adhesion, proliferation, and differentiation. Peptides containing the RGD sequence, for instance, are well-known to bind to integrin receptors on mammalian cells, triggering signaling cascades that influence cell behavior.
References
- 1. Flexible Peptide Linkers Enhance the Antimicrobial Activity of Surface-Immobilized Bacteriolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for Antimicrobial Peptides Immobilization on Surfaces to Prevent Biofilm Growth on Biomedical Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of N3-Aca-Aca-OH in Proteomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-Aca-Aca-OH (Azido-6-aminohexanoyl-6-aminohexanoic acid) is a versatile chemical probe for the interrogation of complex biological systems. As a bifunctional molecule featuring a terminal azide (N3) group and a carboxylic acid (-OH), it serves as a valuable tool in chemical proteomics for the identification and quantification of protein interactions and modifications. The azide moiety allows for bioorthogonal ligation to alkyne- or cyclooctyne-containing tags via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), respectively. These "click chemistry" reactions are highly specific and efficient, enabling the attachment of reporter molecules such as biotin for affinity purification or fluorophores for imaging.
This application note provides a detailed overview of the use of this compound and analogous azide-containing probes in proteomics sample preparation, with a focus on Activity-Based Protein Profiling (ABPP) and the analysis of post-translational modifications.
Principle of Application
The primary application of this compound in proteomics is to serve as a chemical handle for the selective enrichment and identification of proteins of interest from complex mixtures such as cell lysates or tissues. This is typically achieved in a multi-step workflow:
-
Protein Labeling: The carboxylic acid group of this compound can be activated (e.g., as an NHS ester) to react with nucleophilic residues on proteins, such as lysine, leading to covalent modification. Alternatively, this compound can be incorporated into more complex probes designed to target specific enzyme classes or post-translational modifications.
-
Click Chemistry: Following protein labeling and cell lysis, the azide group on the modified proteins is used to attach a reporter tag (e.g., biotin-alkyne) via a click reaction.
-
Enrichment: Biotin-tagged proteins are then selectively captured and enriched using streptavidin-coated beads.
-
Mass Spectrometry Analysis: The enriched proteins are digested into peptides, which are subsequently analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
This workflow allows for the sensitive and specific detection of protein targets, even those of low abundance, by reducing the complexity of the sample prior to mass spectrometric analysis.
Data Presentation
Quantitative proteomics experiments using azide probes can provide valuable insights into changes in protein activity or modification state in response to various stimuli. The data is typically presented in tables summarizing the identified proteins and their relative abundance changes between different experimental conditions. Below is an example of how quantitative data from a Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based chemical proteomics experiment could be presented.
| Protein ID | Gene Name | Protein Name | SILAC Ratio (H/L) | p-value |
| P04049 | APP | Amyloid-beta precursor protein | 2.5 | 0.001 |
| Q9Y243 | VCP | Valosin-containing protein | 1.8 | 0.015 |
| P62258 | RPLP0 | 60S acidic ribosomal protein P0 | 0.6 | 0.023 |
| P31946 | HSPA8 | Heat shock cognate 71 kDa protein | 3.1 | 0.0005 |
| Q06830 | ANXA2 | Annexin A2 | 0.4 | 0.041 |
This table represents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: General Workflow for Activity-Based Protein Profiling (ABPP) using an Azide-Containing Probe
This protocol outlines a general procedure for identifying the protein targets of a hypothetical azide-containing probe in a competitive ABPP format.
1. Materials and Reagents:
-
Cells or tissue of interest
-
Azide-containing probe (e.g., a derivative of this compound designed to target a specific enzyme class)
-
Inhibitor/Compound of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-alkyne reporter tag
-
Click chemistry reaction components:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Ammonium bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Formic acid (FA)
-
Acetonitrile (ACN)
2. Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
For competitive profiling, pre-incubate cells with the inhibitor of interest or vehicle control for a specified time.
-
Treat cells with the azide-containing probe for the desired time and concentration.
-
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the click chemistry reagents in the following order:
-
Biotin-alkyne (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO4 (final concentration 1 mM)
-
-
Vortex briefly and add freshly prepared sodium ascorbate (final concentration 1 mM) to initiate the reaction.
-
Incubate at room temperature for 1 hour with gentle rotation.
-
-
Protein Precipitation and Resuspension:
-
Precipitate the protein by adding 4 volumes of cold acetone and incubate at -20°C for 20 minutes.
-
Centrifuge to pellet the protein and discard the supernatant.
-
Wash the pellet with cold methanol.
-
Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).
-
-
Affinity Enrichment:
-
Equilibrate streptavidin-agarose beads with the resuspension buffer.
-
Add the resuspended protein lysate to the beads and incubate for 1 hour at room temperature with rotation to capture biotinylated proteins.
-
Wash the beads sequentially with wash buffers of decreasing SDS concentration (e.g., 1% SDS in PBS, 0.5% SDS in PBS, 0.1% SDS in PBS) and finally with PBS alone.
-
-
On-Bead Digestion:
-
Resuspend the beads in ammonium bicarbonate buffer.
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Desalting:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by LC-MS/MS using a suitable gradient and data acquisition method.
-
-
Data Analysis:
-
Search the raw mass spectrometry data against a relevant protein database to identify peptides and proteins.
-
Perform quantitative analysis (e.g., label-free quantification or SILAC ratio calculation) to determine the relative abundance of proteins between the inhibitor-treated and control samples.
-
Visualizations
Caption: General experimental workflow for proteomics sample preparation using an azide-containing probe.
Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Application Notes and Protocols for the Incorporation of N3-Aca-Aca-OH in Metabolic Labeling Studies
For: Researchers, Scientists, and Drug Development Professionals
Introduction: N3-Aca-Aca-OH as a Versatile Bifunctional Linker
Metabolic labeling is a powerful technique for studying the dynamics of biomolecules in living systems. This is often achieved by introducing small chemical reporter groups, such as azides, into biomolecules via the cell's own metabolic pathways. While some azide-containing molecules are direct analogs of metabolic precursors (e.g., L-azidohomoalanine for protein synthesis), This compound serves a distinct but equally crucial role as a heterobifunctional linker for the custom synthesis of azide-labeled probes.
This compound is not typically incorporated directly by cellular metabolic pathways. Instead, it is designed to conjugate a molecule of interest (e.g., a fatty acid, a drug candidate, or a specific metabolite) with a bioorthogonal azide handle. Its structure consists of three key components:
-
An azide group (N3) for subsequent detection and ligation via click chemistry.
-
A di-aminocaproic acid spacer (Aca-Aca) , which provides a flexible, hydrophilic linker arm to minimize steric hindrance between the azide and the attached molecule.[1] Aminocaproic acid (6-aminohexanoic acid) is a commonly used spacer in bioconjugation.[1][2][3]
-
A terminal carboxylic acid (OH) , which can be activated to react with primary amines on a target molecule, enabling stable amide bond formation.
These application notes provide a framework for using this compound to create custom probes for metabolic labeling studies and protocols for their subsequent use and analysis.
Principle of the Technology
The use of this compound in metabolic labeling is a two-stage process. First, a researcher synthesizes a custom probe by conjugating this compound to a chosen biomolecule. This biomolecule should be one that is readily taken up and processed by the cell's metabolic machinery. Second, the newly synthesized azide-probe is introduced to the biological system (e.g., cell culture), where it is metabolized and incorporated into larger macromolecules. The incorporated azide then serves as a handle for covalent ligation to a reporter molecule (e.g., a fluorophore or biotin) via a click chemistry reaction, enabling visualization and/or enrichment.
Core Applications
-
Custom Probe Synthesis: Create azide-labeled versions of fatty acids, amino acids, or other small molecules for which a direct azide-analog is not commercially available.
-
Targeted Labeling: Investigate the metabolic fate of specific nutrients or drug candidates by tracking their incorporation into cellular components.
-
Activity-Based Protein Profiling (ABPP): Synthesize azide-labeled covalent inhibitors to tag and identify enzyme targets within the proteome.
-
Drug Development: Track the distribution and metabolic integration of a drug molecule within a cellular system.
Visualization of Key Processes
Probe Synthesis Workflow
The following diagram illustrates the logical workflow for synthesizing a custom azide-labeled probe using this compound and a molecule of interest containing a primary amine.
Caption: Workflow for synthesizing a custom azide-probe.
Metabolic Labeling and Detection Workflow
This diagram outlines the general experimental procedure after the custom probe has been synthesized.
Caption: General workflow for metabolic labeling and analysis.
Experimental Protocols
Protocol for Synthesizing an Azide-Labeled Probe
This protocol describes a general method for conjugating this compound to a primary amine-containing molecule of interest (MOI-NH2) using carbodiimide chemistry.
Materials:
-
This compound
-
Molecule of Interest with a primary amine (MOI-NH2)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 or other amine-free buffer
-
HPLC for purification
Methodology:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF to a final concentration of 10 mM.
-
Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.
-
Incubate at room temperature for 30-60 minutes to form the NHS-ester intermediate.
-
-
Conjugation to Amine:
-
Dissolve the MOI-NH2 in the reaction buffer (e.g., PBS).
-
Add the activated N3-Aca-Aca-NHS ester solution dropwise to the MOI-NH2 solution while stirring. A 1:1 to 1:5 molar ratio of MOI to activated linker is a good starting point.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Quench the reaction by adding a small amount of an amine-containing buffer like Tris, if necessary.
-
Purify the resulting azide-labeled probe using reverse-phase HPLC.
-
Confirm the product identity and purity by mass spectrometry.
-
Protocol for Metabolic Labeling and Analysis
This protocol provides a general workflow for labeling cultured mammalian cells with a custom-synthesized azide-probe.
Materials:
-
Custom Azide-Labeled Probe
-
Mammalian cells in culture
-
Appropriate cell culture medium (consider if the probe competes with a media component)
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Fixative (e.g., 4% Paraformaldehyde in PBS) for imaging
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for imaging
-
Click chemistry reagents (e.g., Alkyne-fluorophore, CuSO4, THPTA, Sodium Ascorbate)
Methodology:
-
Metabolic Labeling:
-
Culture cells to 70-80% confluency.
-
Prepare the azide-probe working solution in culture medium. The optimal concentration must be determined empirically (see Table 1).
-
Remove the old medium, wash cells once with PBS, and add the medium containing the azide-probe.
-
Incubate for a desired period (e.g., 4-24 hours) at 37°C and 5% CO2. Include a vehicle-only control.
-
-
Cell Harvesting and Preparation:
-
For Lysis (Western Blot/MS): Wash cells three times with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate.
-
For Imaging: Wash cells three times with PBS. Fix with 4% PFA for 15 minutes. Wash again and then permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Click Chemistry Reaction (CuAAC):
-
Prepare a fresh click reaction cocktail. For a 200 µL final volume, add components in order: 170 µL PBS, 20 µL of 2.5 mM alkyne-fluorophore, 10 µL of 20 mM CuSO4, 10 µL of 100 mM THPTA. Mix gently. Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate.[4]
-
For Lysate: Add the click cocktail to the cell lysate and incubate for 1-2 hours at room temperature, protected from light.
-
For Fixed Cells: Remove the permeabilization buffer, add the click cocktail, and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Downstream Analysis:
-
Western Blot: Precipitate protein from the lysate, run on SDS-PAGE, and detect the labeled proteins using an in-gel fluorescence scanner.
-
Mass Spectrometry: If an alkyne-biotin probe was used, enrich the biotinylated proteins using streptavidin beads for subsequent on-bead digestion and LC-MS/MS analysis.
-
Fluorescence Microscopy: Wash the cells three times with PBS, counterstain nuclei if desired (e.g., with DAPI), and mount for imaging.
-
Quantitative Data and Optimization
The optimal conditions for using a custom-synthesized probe will depend on the specific probe, cell type, and experimental goals. The following table provides general starting ranges that should be optimized for each new system.
| Parameter | Recommended Starting Range | Notes |
| Probe Synthesis | ||
| MOI:Linker Molar Ratio | 1:1 to 1:5 | Higher linker ratio can improve conjugation efficiency but may require more rigorous purification. |
| Metabolic Labeling | ||
| Probe Concentration | 10 - 200 µM | Test a range to find the optimal balance between labeling efficiency and potential cytotoxicity. |
| Incubation Time | 4 - 24 hours | Longer times may increase signal but could also lead to probe degradation or off-target effects. |
| Click Reaction | ||
| Alkyne-Reporter Conc. | 25 - 250 µM | Higher concentrations can improve reaction speed but may increase background signal. |
| CuSO4 Concentration | 100 µM - 1 mM | Catalyzes the reaction. Use a copper ligand like THPTA to improve efficiency and reduce cell damage. |
| Reaction Time | 30 - 120 minutes | Ensure reaction goes to completion. Protect from light if using a fluorescent reporter. |
Table 1: Recommended starting concentrations and incubation times for optimization. These values are based on typical ranges for various azide/alkyne metabolic labeling experiments.
References
- 1. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N3-Aca-Aca-OH as a Linker in Fluorescent Probe Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the bifunctional linker, N3-Aca-Aca-OH, in the synthesis of fluorescently labeled probes for various research and drug development applications. The protocols outlined below describe the covalent attachment of this linker to a target biomolecule and subsequent conjugation to a fluorescent reporter molecule via "click chemistry."
Introduction to this compound Linker
This compound is a versatile linker molecule featuring a terminal azide (-N3) group and a carboxylic acid (-OH) group, separated by a flexible 14-atom spacer. This structure allows for a two-step conjugation strategy. First, the carboxylic acid can be activated to react with primary amines (e.g., lysine residues) on a biomolecule, such as a protein or antibody. Subsequently, the azide group serves as a bioorthogonal handle for the attachment of a fluorescent probe containing a terminal alkyne via a highly efficient and specific click chemistry reaction.[1] This method enables the precise and stable labeling of biomolecules for a wide range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H22N4O3 |
| Molecular Weight | 270.33 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and water |
| Reactive Groups | Azide (-N3), Carboxylic Acid (-COOH) |
Typical Quantitative Parameters for Fluorescent Labeling
The efficiency of fluorescent labeling is often assessed by the Degree of Labeling (DOL), which is the molar ratio of the fluorescent dye to the biomolecule. The optimal DOL varies depending on the application and the specific biomolecule and dye used. Generally, a DOL between 2 and 10 is desirable for antibodies.[2]
| Parameter | Typical Range | Factors to Consider |
| Linker to Biomolecule Molar Ratio (Activation Step) | 10:1 to 50:1 | Protein concentration, number of available amines. |
| Fluorescent Dye to Biomolecule Molar Ratio (Click Reaction) | 2:1 to 10:1 | Reactivity of the dye, desired DOL. |
| Reaction Time (Activation) | 1-2 hours at room temperature | pH, temperature, and reagent concentrations. |
| Reaction Time (Click Chemistry) | 1-12 hours at room temperature | Catalyst (for CuAAC), strain of cyclooctyne (for SPAAC). |
| Final Degree of Labeling (DOL) | 1 - 10 | Application-dependent; higher DOL can lead to quenching.[2][3] |
Experimental Protocols
The overall workflow for using this compound to fluorescently label a protein is a two-stage process. First, the linker is covalently attached to the protein. Second, the fluorescent dye is "clicked" onto the linker.
Stage 1: Attachment of this compound to a Protein
This protocol describes the conjugation of the this compound linker to primary amines on a protein via the activation of its carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reagents:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in the Reaction Buffer. These solutions should be prepared fresh.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with the EDC and NHS stock solutions to achieve a final molar ratio of 1:2:5 (Linker:EDC:NHS).
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group of the linker.
-
-
Conjugation to the Protein:
-
Add the activated linker solution to the protein solution. A 20 to 50-fold molar excess of the linker to the protein is recommended as a starting point.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS-activated linker.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Azide-Modified Protein:
-
Remove the excess linker and reaction byproducts by size-exclusion chromatography or dialysis.
-
The purified protein now contains azide groups ready for click chemistry.
-
Stage 2: Fluorescent Probe Conjugation via Click Chemistry
The azide-modified protein can be conjugated to an alkyne-containing fluorescent dye using either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Materials:
-
Azide-modified protein
-
Alkyne-functionalized fluorescent dye
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended to protect the protein)
-
Purification column
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the alkyne-dye in DMSO.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5 mg/mL.
-
Add the alkyne-dye to a 2-5 fold molar excess over the protein.
-
If using, add THPTA to a final concentration of 1 mM.
-
In a separate tube, premix the CuSO4 and sodium ascorbate solutions. Add this mixture to the protein solution to a final concentration of 1 mM CuSO4 and 5 mM sodium ascorbate.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the fluorescently labeled protein from excess dye and catalyst using size-exclusion chromatography.
-
SPAAC is a copper-free click chemistry method ideal for sensitive biological samples.
Materials:
-
Azide-modified protein
-
DBCO (Dibenzocyclooctyne) or other strained alkyne-functionalized fluorescent dye
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column
Procedure:
-
Prepare Reagents:
-
Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the DBCO-functionalized dye in a minimal amount of DMSO and then dilute into the reaction buffer.
-
-
Click Reaction:
-
Mix the solutions of the azide-protein and the DBCO-dye. A slight molar excess (1.5-3 equivalents) of the DBCO-reagent is typically used.
-
Incubate the reaction mixture at room temperature or 37°C for 4-12 hours, protected from light.
-
-
Purification:
-
Purify the fluorescently labeled protein using size-exclusion chromatography.
-
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N3-Aca-Aca-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that has revolutionized bioconjugation and drug development.[1][2] This reaction enables the efficient and highly specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne, catalyzed by a copper(I) species.[2][3] The CuAAC reaction is celebrated for its high yields, mild reaction conditions, and broad functional group tolerance, making it an ideal tool for conjugating molecules in complex biological environments.[4]
The substrate, N3-Aca-Aca-OH (N3-(6-azidohexanoyl)-6-aminohexanoic acid), is a bifunctional linker containing a terminal azide group and a carboxylic acid. The two 6-aminohexanoic acid (Aca) units provide a flexible, hydrophilic spacer arm, which can be advantageous in bioconjugation applications by minimizing steric hindrance and improving the pharmacokinetic properties of the resulting conjugate. This document provides detailed application notes and protocols for the experimental setup of CuAAC reactions involving this compound.
Applications in Drug Development and Research
The unique properties of this compound make it a valuable tool in various research and drug development applications:
-
Peptide-Drug Conjugates (PDCs): The carboxylic acid moiety of this compound can be coupled to the N-terminus or a side chain of a targeting peptide. The terminal azide is then available for the "click" reaction with an alkyne-modified cytotoxic drug, creating a targeted therapeutic.
-
Targeted Imaging Agents: By conjugating this compound to a targeting ligand (e.g., an antibody fragment or a small molecule) and then clicking on an alkyne-functionalized imaging agent (e.g., a fluorophore or a PET tracer), highly specific probes for in vivo imaging can be developed.
-
Surface Functionalization: The azide group can be used to immobilize biomolecules onto alkyne-modified surfaces for applications in biosensors, microarrays, and biomaterials.
-
PROTACs and Molecular Glues: The flexible linker is well-suited for the synthesis of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules that bring two proteins into proximity.
Experimental Protocols
Below are detailed protocols for a typical CuAAC reaction with this compound. Optimization of these conditions may be necessary depending on the specific alkyne substrate and the desired application.
Protocol 1: In Situ Generation of Cu(I) Catalyst with CuSO₄/Sodium Ascorbate
This is a widely used and robust method for performing CuAAC reactions in aqueous or mixed aqueous/organic solvent systems.
Materials:
-
This compound
-
Alkyne-functionalized molecule (1.0-1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand
-
Solvent: Deionized water, t-BuOH/water (1:1), DMF, or DMSO
-
Nitrogen or Argon gas (optional, but recommended for sensitive substrates)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in the chosen solvent.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 50 mM stock solution of the ligand (THPTA or TBTA) in deionized water or DMSO.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a reaction vial, combine the this compound solution and the alkyne solution.
-
Add the ligand solution to the reaction mixture. A 5-fold excess of ligand relative to copper is often recommended to protect biomolecules from oxidative damage.
-
Add the CuSO₄ solution to the mixture.
-
If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 5-10 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. Reaction times can range from 1 to 24 hours.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction can be quenched by adding a solution of EDTA to chelate the copper ions.
-
The crude product can be purified by preparative reverse-phase HPLC or silica gel column chromatography.
-
Protocol 2: Using a Pre-formed Cu(I) Catalyst
For reactions that are sensitive to the reducing agent or require more controlled conditions, a pre-formed Cu(I) source can be used.
Materials:
-
This compound
-
Alkyne-functionalized molecule (1.0-1.2 equivalents)
-
Copper(I) iodide (CuI) or [Cu(CH₃CN)₄]PF₆
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (optional, but can accelerate the reaction)
-
Anhydrous, degassed solvent (e.g., DMF, THF, or acetonitrile)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup:
-
In a reaction vial under an inert atmosphere (nitrogen or argon), dissolve this compound and the alkyne-functionalized molecule in the anhydrous, degassed solvent.
-
In a separate vial, suspend the Cu(I) salt in the solvent.
-
-
Initiation and Incubation:
-
Add the Cu(I) salt suspension to the solution of the azide and alkyne.
-
If using, add the base to the reaction mixture.
-
Stir the reaction at room temperature.
-
-
Monitoring and Purification:
-
Monitor the reaction progress as described in Protocol 1.
-
Upon completion, quench the reaction by exposing it to air or by adding a chelating agent.
-
Purify the product using appropriate chromatographic techniques.
-
Data Presentation
The following tables provide representative quantitative data for CuAAC reactions. Note that the optimal conditions and yields will vary depending on the specific substrates and reaction setup.
Table 1: Comparison of Catalyst Systems for a Model CuAAC Reaction
| Catalyst System | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) | Reference |
| CuI (ligand-free) | 1 | Cyrene™ | 0.5 h | Low | |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.5 | Neat | 5 min | >99 | |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.005 (50 ppm) | Neat | 24 h | >90 | |
| CuSO₄/Sodium Ascorbate | 1 | t-BuOH/H₂O (1:1) | 8 h | 91 | |
| CuI/DIPEA/HOAc | 2 | THF | 24 h | 72 |
Table 2: General Reaction Parameters for CuAAC in Bioconjugation
| Parameter | Typical Range | Notes | Reference |
| Reactant Concentration | 10 µM - 10 mM | Higher concentrations generally lead to faster reactions. | |
| Equivalents of Alkyne | 1.0 - 1.2 | A slight excess of the less valuable reagent is often used. | |
| Cu(I) Source | CuSO₄/NaAsc, CuI, [Cu(CH₃CN)₄]PF₆ | In situ generation is common for ease of use. | |
| Copper Concentration | 50 µM - 1 mM | Lower concentrations are preferred for bioconjugations to minimize cellular toxicity. | |
| Ligand | THPTA, TBTA | Ligands stabilize Cu(I) and accelerate the reaction. | |
| Ligand:Copper Ratio | 1:1 to 5:1 | A higher ratio can protect biomolecules from oxidative damage. | |
| Reducing Agent | Sodium Ascorbate | A fresh solution should always be used. | |
| Solvent | H₂O, DMF, DMSO, t-BuOH/H₂O | Co-solvents are often used to solubilize all reactants. | |
| Temperature | Room Temperature | Elevated temperatures can be used to accelerate slow reactions. | |
| Reaction Time | 1 - 24 hours | Monitored by TLC, LC-MS, or HPLC. |
Mandatory Visualizations
Experimental Workflow for Peptide-Drug Conjugate Synthesis
Caption: Workflow for the synthesis of a peptide-drug conjugate using this compound.
Signaling Pathway for Targeted Drug Delivery
Caption: Mechanism of action for a peptide-drug conjugate delivered via receptor-mediated endocytosis.
References
Application Notes & Protocols: Optimizing SPAAC with N3-Aca-Aca-OH
Answering the user's request to provide detailed application notes and protocols for optimizing the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction with N3-Aca-Aca-OH.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][] This "click chemistry" reaction occurs between a strained cyclooctyne (like DBCO or BCN) and an azide-functionalized molecule, proceeding with high efficiency and specificity under physiological conditions.[2][4]
This compound is a bifunctional linker containing an azide group for click chemistry and a carboxylic acid handle. This structure makes it a valuable building block in bioconjugation, particularly for linking molecules to proteins, peptides, or surfaces. Optimizing the SPAAC reaction conditions for this compound is critical to ensure high yields, rapid kinetics, and the integrity of sensitive biomolecules. This document provides a comprehensive guide to the key parameters influencing the SPAAC reaction and detailed protocols for its optimization.
Core Principles of SPAAC Optimization
The efficiency of the SPAAC reaction is governed by several interconnected factors. A systematic approach to optimizing these parameters is crucial for achieving desired conjugation outcomes.
Choice of Strained Alkyne
The reaction rate is highly dependent on the structure of the cyclooctyne. Dibenzocyclooctyne (DBCO) and its derivatives are the most widely used due to their high reactivity and stability. Bicyclononyne (BCN) is another common reagent with slightly different reactivity profiles.
-
DBCO (Dibenzocyclooctyne): Generally offers very fast kinetics, making it ideal for rapid labeling, especially at low concentrations.
-
BCN (Bicyclononyne): Provides a good balance of reactivity and stability.
Solvent System
SPAAC reactions are versatile and can be performed in various solvents, from aqueous buffers to organic solvents.
-
Aqueous Buffers: For biological applications, buffers such as Phosphate-Buffered Saline (PBS) and HEPES are common choices. Studies have shown that HEPES buffer at pH 7 can result in higher reaction rates compared to PBS at the same pH.
-
Organic Co-solvents: For less soluble reactants, water-miscible organic solvents like DMSO or acetonitrile can be used as co-solvents. However, the concentration should be kept to a minimum (typically <20%) when working with sensitive biomolecules like proteins to avoid denaturation. It's important to note that the mole fraction of water can influence reaction rates.
Reaction pH
While SPAAC is less sensitive to pH than copper-catalyzed click chemistry, pH can still have a significant effect on reaction rates, particularly when reactants contain ionizable groups like the carboxylic acid in this compound.
-
The protonation state of the reactants can alter their electronic properties and solubility, thereby influencing kinetics.
-
Generally, higher pH values (from 5 to 10) have been observed to increase reaction rates in some buffer systems.
-
A pH range of 7 to 8 is a common starting point for bioconjugation to balance reaction efficiency with biomolecule stability.
Temperature
Temperature directly influences the reaction rate.
-
Reactions are typically conducted between room temperature (25°C) and physiological temperature (37°C).
-
Increasing the temperature can accelerate the reaction, which is useful if kinetics are slow. However, the thermal stability of the reactants and any biomolecules involved must be considered. For sensitive proteins, reactions can be performed at 4°C overnight.
Reactant Concentration & Stoichiometry
As a bimolecular reaction, the rate of SPAAC is dependent on the concentration of both the azide and the cyclooctyne.
-
Concentration: Increasing reactant concentrations will lead to faster reaction completion.
-
Stoichiometry: It is common practice to use a slight molar excess (e.g., 1.1 to 1.5 equivalents) of one reactant to drive the reaction to completion, especially if one component is more precious. For labeling proteins or other biomolecules, often the smaller molecule (e.g., a DBCO-dye) is used in excess.
Data Presentation: Quantitative Impact of Reaction Conditions
The following tables summarize quantitative data on how different parameters affect SPAAC reaction kinetics. The data is compiled from studies on similar azide-containing small molecules and peptides, providing a strong baseline for optimizing reactions with this compound.
Table 1: Effect of Buffer and pH on Second-Order Rate Constants (k₂) at 25°C
| Azide Reactant | Strained Alkyne | Buffer System | pH | Rate Constant (k₂) M⁻¹s⁻¹ |
|---|---|---|---|---|
| 3-azido-L-alanine | sulfo-DBCO | PBS | 7 | 0.32 - 0.85 |
| 3-azido-L-alanine | sulfo-DBCO | HEPES | 7 | 0.55 - 1.22 |
| Azido-peptide | DBCO-PEG | HBS | 7.4 | 0.34 |
| Azido-peptide | BCN-PEG | HBS | 7.4 | 0.28 |
Data compiled from multiple sources.
Table 2: General Reaction Conditions for SPAAC
| Parameter | Recommended Range | Notes |
|---|---|---|
| Temperature | 4°C to 37°C | Start with 25°C or 37°C. Use 4°C for sensitive biomolecules, extending reaction time. |
| pH Range | 7.0 - 8.0 | Optimal for balancing reaction rate and biomolecule stability. The carboxylate on this compound will be deprotonated. |
| Reaction Time | 1 to 24 hours | Highly dependent on reactant concentration, temperature, and the specific cyclooctyne used. |
| Solvent | Aqueous Buffer (HEPES, PBS) | Organic co-solvents (e.g., DMSO) can be used up to 20% to aid solubility. |
Experimental Protocols & Visualizations
General Protocol for SPAAC with this compound and a DBCO-functionalized Molecule
This protocol describes a typical analytical-scale reaction.
Materials:
-
This compound
-
DBCO-functionalized molecule (e.g., DBCO-Fluorophore)
-
Reaction Buffer: 100 mM HEPES, pH 7.5
-
Organic Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical instrument for monitoring (e.g., LC-MS, HPLC, or UV-Vis if DBCO absorbance at ~310 nm is used)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in the reaction buffer. If solubility is an issue, use a minimal amount of DMSO to dissolve first, then dilute with buffer.
-
Prepare a 10 mM stock solution of the DBCO-functionalized molecule in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired volume of the this compound stock solution.
-
Add 1.1 equivalents of the DBCO-functionalized molecule from its stock solution.
-
Add reaction buffer to reach the final desired concentration (e.g., 1 mM). Ensure the final DMSO concentration is below 20%.
-
-
Incubation:
-
Incubate the reaction mixture at 25°C or 37°C. Protect from light if using a fluorescent DBCO reagent.
-
Reaction times can vary from 1 to 12 hours.
-
-
Monitoring and Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 12 hours), take an aliquot of the reaction mixture.
-
Quench the reaction by freezing or immediate dilution if necessary.
-
Analyze the sample by LC-MS or HPLC to determine the extent of product formation and consumption of starting materials.
-
Caption: General reaction scheme for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol for Systematic Optimization of Reaction Conditions
This protocol uses a matrix approach to identify the optimal pH and temperature.
Objective: To determine the pH and temperature that yield the fastest conversion with minimal side products.
Procedure:
-
Prepare Buffers: Prepare a series of 100 mM buffers with varying pH values (e.g., HEPES at pH 6.5, 7.0, 7.5, 8.0).
-
Setup Reaction Matrix: Arrange a set of microcentrifuge tubes in a grid corresponding to different pH values and temperatures (e.g., 25°C and 37°C).
-
Initiate Reactions:
-
For each condition, perform the reaction as described in the general protocol (Section 3.1), using the corresponding buffer and incubating at the designated temperature.
-
Ensure all other parameters (concentrations, stoichiometry) are held constant across all reactions.
-
-
Time-Course Analysis:
-
Take aliquots from each reaction tube at fixed intervals (e.g., 30, 60, 120, 240 minutes).
-
Immediately quench and analyze each aliquot by a quantitative method like HPLC to determine the percentage of product formed.
-
-
Data Analysis:
-
Plot the percentage of product formation versus time for each condition.
-
Compare the initial reaction rates and final yields to identify the optimal pH and temperature combination.
-
Caption: Workflow for the systematic optimization of SPAAC reaction conditions.
Caption: Logical relationships between optimization parameters and reaction outcomes.
Troubleshooting Guide
Table 3: Common Problems and Solutions in SPAAC Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or No Reaction | 1. Low intrinsic reactivity of reactants. | 1a. Switch to a more reactive cyclooctyne (e.g., DBCO).1b. Increase reactant concentrations. |
| 2. Degradation of reagents. | 2. Use fresh stock solutions. Ensure proper storage of DBCO reagents (e.g., at -20°C, protected from light and moisture). | |
| 3. Incompatible buffer or solvent. | 3. Try a different buffer system (e.g., switch from PBS to HEPES). Optimize organic co-solvent percentage if used. | |
| Slow Reaction Rate | 1. Sub-optimal temperature or concentration. | 1a. Increase temperature to 37°C if molecules are stable.1b. Increase the concentration of one or both reactants. |
| 2. Sub-optimal pH. | 2. Perform a pH screen (e.g., pH 6.5-8.0) to find the optimal condition. | |
| Non-specific Labeling or Side Products | 1. Impure reagents. | 1. Purify starting materials before the reaction. |
| 2. Degradation of strained alkyne. | 2. DBCO can be sensitive to strong acids; ensure neutral pH during workup and reaction. Avoid buffers with competing nucleophiles if using NHS-ester functionalized alkynes. |
| | 3. Reaction with unintended functional groups. | 3. While highly bioorthogonal, ensure no other highly reactive species are present that could interfere. |
Conclusion
The optimization of SPAAC for this compound is a multifactorial process that requires careful consideration of the strained alkyne, solvent, pH, and temperature. By starting with established conditions, such as using a DBCO-alkyne in HEPES buffer at pH 7.5 and 25-37°C, researchers can establish a robust baseline. Subsequent systematic optimization using the protocols outlined above will enable the fine-tuning of the reaction to achieve high yields and purity, facilitating the successful application of this compound in the development of novel bioconjugates and chemical probes.
References
Application Notes and Protocols for the Use of N3-Aca-Aca-OH in Generating FRET Pairs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzymatic activities. The generation of effective FRET pairs, consisting of a donor and an acceptor fluorophore, is crucial for the successful application of this technology. The distance between the donor and acceptor is a critical parameter, and precise control over this distance is often desired. N3-Aca-Aca-OH is a bifunctional linker molecule that contains an azide group and a carboxylic acid. The azide group can participate in highly specific and efficient "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage. This allows for the covalent attachment of the linker to an alkyne-modified molecule. The carboxylic acid end of this compound can be activated to react with amine groups on other molecules. This dual functionality makes this compound a valuable tool for creating custom FRET pairs with a defined spacer length provided by the two aminocaproic acid units.
These application notes provide a detailed protocol for the generation of a FRET pair using this compound as a linker to connect a donor and an acceptor fluorophore.
Principle of FRET Pair Generation using this compound
The generation of a FRET pair using this compound involves a two-step process. First, the carboxylic acid group of this compound is activated and reacted with an amine-containing donor or acceptor fluorophore. In the second step, the azide group of the fluorophore-linker conjugate is reacted with a corresponding alkyne-modified FRET partner via a CuAAC click reaction. The aminocaproic acid moieties provide a flexible spacer, the length of which can influence the FRET efficiency.
The general scheme is as follows:
-
Activation and Conjugation: An amine-containing fluorophore (e.g., Fluorophore A-NH2) is reacted with this compound that has been pre-activated at its carboxylic acid group (e.g., via NHS ester formation) to form an azide-functionalized fluorophore (Fluorophore A-linker-N3).
-
Click Chemistry Ligation: The azide-functionalized fluorophore is then covalently linked to an alkyne-containing fluorophore (e.g., Fluorophore B-Alkyne) through a copper-catalyzed click reaction, resulting in the final FRET pair (Fluorophore A-linker-Fluorophore B).
Experimental Protocols
Protocol 1: Synthesis of Azide-Functionalized Fluorophore
This protocol describes the conjugation of this compound to an amine-containing fluorophore.
Materials:
-
This compound
-
Amine-containing fluorophore (e.g., an amine-modified cyanine dye)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide like EDC
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
-
Mass spectrometer for product characterization
Procedure:
-
Activation of this compound: a. Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF. b. Add DCC (1.2 equivalents) to the solution and stir at room temperature for 4-6 hours to form the NHS ester of this compound. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Conjugation to Amine-Fluorophore: a. Dissolve the amine-containing fluorophore (1 equivalent) in anhydrous DMF. b. Add the activated this compound NHS ester solution to the fluorophore solution. c. Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base. d. Stir the reaction mixture at room temperature overnight in the dark.
-
Purification and Characterization: a. After the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used. b. Purify the crude product by RP-HPLC using a suitable gradient of acetonitrile in water (with 0.1% trifluoroacetic acid). c. Collect the fractions containing the desired azide-functionalized fluorophore. d. Confirm the identity and purity of the product by mass spectrometry and analytical HPLC. e. Lyophilize the pure fractions to obtain the final product as a powder.
Protocol 2: Generation of the FRET Pair via CuAAC
This protocol details the click reaction between the azide-functionalized fluorophore and an alkyne-modified fluorophore.
Materials:
-
Azide-functionalized fluorophore (from Protocol 1)
-
Alkyne-modified fluorophore (commercially available or synthesized separately)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable Cu(I)-stabilizing ligand
-
tert-Butanol/water or DMF/water solvent mixture
-
RP-HPLC system for purification
-
Mass spectrometer for product characterization
Procedure:
-
Reaction Setup: a. Dissolve the azide-functionalized fluorophore (1 equivalent) and the alkyne-modified fluorophore (1.1 equivalents) in a mixture of tert-butanol and water (1:1) or another suitable solvent system. b. Prepare fresh solutions of CuSO4·5H2O (e.g., 0.1 M in water) and sodium ascorbate (e.g., 1 M in water). A stock solution of the ligand (e.g., TBTA in DMSO) should also be prepared.
-
Click Reaction: a. To the solution of the fluorophores, add the CuSO4 solution to a final concentration of approximately 1 mM. b. Add the ligand (e.g., TBTA) to a final concentration of approximately 1-5 mM. c. Initiate the reaction by adding the sodium ascorbate solution to a final concentration of approximately 5-10 mM. d. Stir the reaction mixture at room temperature for 2-4 hours in the dark. The reaction progress can be monitored by HPLC.
-
Purification and Characterization: a. Once the reaction is complete, purify the FRET pair conjugate by RP-HPLC using a suitable gradient. b. Collect the fractions corresponding to the desired product. c. Characterize the final FRET pair by mass spectrometry to confirm the molecular weight. d. Perform analytical HPLC to assess the purity. e. Lyophilize the pure fractions to obtain the final FRET pair.
Data Presentation
The photophysical properties of the newly synthesized FRET pair should be thoroughly characterized. The following table provides a template for summarizing the key quantitative data.
| Parameter | Donor Fluorophore | Acceptor Fluorophore | FRET Pair |
| Absorption Max (λabs, nm) | |||
| Emission Max (λem, nm) | |||
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λabs | |||
| Quantum Yield (Φ) | |||
| Fluorescence Lifetime (τ, ns) | |||
| Calculated Förster Radius (R₀, Å) | - | - | |
| Measured FRET Efficiency (E) | - | - |
Visualizations
Experimental Workflow
Caption: Workflow for generating a FRET pair using this compound.
FRET Signaling Pathway
Caption: Principle of FRET with the synthesized probe.
Troubleshooting & Optimization
troubleshooting low yield in N3-Aca-Aca-OH conjugation reactions
Welcome to the technical support center for N3-Aca-Aca-OH conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide clear protocols for successful conjugation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound conjugation yield unexpectedly low?
Low conjugation efficiency is the most common issue. It typically arises from suboptimal reaction conditions that favor the hydrolysis of the activated carboxyl group over the desired reaction with the primary amine.[1][2] The key factors to investigate are reaction pH, buffer composition, reagent quality, and reactant concentrations.[3][4]
Q2: How does pH affect the conjugation reaction?
The reaction pH is the most critical parameter.[5] The conjugation of an activated carboxyl group (like an NHS ester) to a primary amine is a pH-dependent balancing act:
-
Low pH (below 7.2): Primary amines on your target molecule (e.g., lysine residues on a protein) are predominantly protonated (-NH₃⁺). This makes them poor nucleophiles, significantly slowing down or preventing the desired reaction.
-
High pH (above 8.5-9.0): While the primary amine is deprotonated and highly reactive, the activated ester becomes extremely susceptible to hydrolysis (reaction with water). This competing hydrolysis reaction inactivates your this compound before it can conjugate to your target, leading to low yields.
The generally recommended optimal pH range for these reactions is 7.2 to 8.5 , with many protocols suggesting a starting point of pH 8.3-8.5 .
Q3: My buffer contains Tris or glycine. Is this a problem?
Yes, this is a significant problem. Buffers that contain primary amines, such as Tris (TBS) or glycine, will directly compete with your target molecule for reaction with the activated this compound. This will drastically reduce the yield of your desired conjugate.
Solution: Always use amine-free buffers. If your protein or molecule of interest is in an amine-containing buffer, a buffer exchange step is essential before starting the conjugation.
Q4: How can I be sure my this compound and activation reagents (EDC/NHS) are still active?
The carboxylic acid on this compound must first be activated, typically using a carbodiimide like EDC to form a highly reactive N-hydroxysuccinimide (NHS) ester. Both EDC and NHS esters are moisture-sensitive.
-
Reagent Storage: Store reagents like EDC and pre-activated NHS esters desiccated and at the recommended temperature (often -20°C).
-
Reagent Preparation: Prepare stock solutions of these reagents immediately before use in an anhydrous (water-free) organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Avoid repeated freeze-thaw cycles. Using aqueous solutions of NHS esters is not recommended as they hydrolyze quickly.
Q5: I observe precipitation in my reaction. What is causing this?
Precipitation can occur for several reasons:
-
Reagent Solubility: Water-insoluble NHS esters, if added too quickly or if the organic solvent concentration exceeds 5-10% of the final reaction volume, can precipitate out of the aqueous buffer.
-
Protein Aggregation: High levels of conjugation can alter the isoelectric point (pI) and solubility of a protein, leading to aggregation and precipitation. If this is suspected, try reducing the molar excess of the this compound linker.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving low-yield issues.
Problem: Low or No Conjugation Efficiency
This is often due to the hydrolysis of the activated ester, the presence of competing nucleophiles, or inaccessible amine groups on the target molecule.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low conjugation yield.
Caption: Troubleshooting logic for low this compound conjugation yield.
Data Summary Tables
For successful conjugation, it is crucial to understand the stability of the activated intermediate and select the appropriate buffer.
Table 1: Influence of pH on NHS Ester Stability
The primary competing reaction is the hydrolysis of the NHS ester. The rate of this hydrolysis is highly pH-dependent, as shown by the half-life of the active ester in aqueous solution.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | 4°C | ~ 1-2 hours (estimated) |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp. | < 10 minutes |
| Data compiled from multiple sources. |
Table 2: Recommended Buffers for Amine-Reactive Conjugations
The choice of buffer is critical to avoid unwanted side reactions.
| Buffer Name | Recommended pH Range | Comments |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Commonly used, non-interfering. |
| HEPES | 7.2 - 8.0 | Good buffering capacity in the desired range. |
| Borate | 8.0 - 9.0 | Excellent choice for maintaining a slightly alkaline pH. |
| Bicarbonate / Carbonate | 8.0 - 9.0 | Effective for reactions at pH 8.3 and above. |
| Incompatible Buffers | ||
| Tris, Glycine | N/A | Contain primary amines that compete in the reaction. |
Reaction Chemistry and Pathways
The core of the conjugation process involves the formation of a stable amide bond between the carboxyl group of this compound and a primary amine on the target molecule. However, this desired reaction is in direct competition with hydrolysis.
References
Technical Support Center: Optimizing N3-Aca-Aca-OH Reactions
Here is a technical support center with troubleshooting guides and FAQs for optimizing reactions involving N3-Aca-Aca-OH.
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the reaction conditions for this azide-containing reagent, particularly for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, also known as click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer pH for a CuAAC reaction using this compound?
A1: CuAAC reactions are generally robust and can be performed over a wide pH range, typically between 4 and 12.[1][2][3] However, for applications involving sensitive biomolecules such as proteins or peptides, it is recommended to use a more constrained pH range of 7 to 9 to ensure the stability of the substrates.[1][2] A neutral pH of 7.0 to 7.5 is often an effective starting point for optimization.
Q2: Which buffer systems are recommended for this reaction?
A2: Phosphate-buffered saline (PBS) and HEPES are commonly recommended buffers for CuAAC reactions, particularly in bioconjugation applications. It is critical to avoid amine-containing buffers like Tris, as they can competitively bind to the copper catalyst and inhibit the reaction.
Q3: What is the ideal temperature for the reaction?
A3: CuAAC reactions are versatile and can proceed at a wide range of temperatures, from 4°C to room temperature and higher. For most bioconjugation applications, the reaction is conveniently run at room temperature (approximately 20-25°C) for 1 to 2 hours. If you are working with particularly sensitive biomolecules, the reaction can be performed at 4°C overnight.
Q4: Why is a copper-chelating ligand necessary?
A4: A copper-chelating ligand, such as THPTA or BTTAA, is crucial for several reasons. It stabilizes the active Cu(I) catalytic state, preventing its oxidation to the inactive Cu(II) state and its disproportionation in aqueous solution. The ligand also accelerates the reaction and protects sensitive biomolecules from damage caused by reactive oxygen species that can be generated during the reaction. A ligand-to-copper ratio of 5:1 is often recommended.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: My click reaction is resulting in a very low yield or no product. What are the common causes and how can I resolve this?
Answer: Low or no yield in a CuAAC reaction can be attributed to several factors, most of which relate to the catalyst's activity and the accessibility of the reactants. Here is a step-by-step guide to troubleshooting this issue:
-
Catalyst Inactivation: The active catalyst is Cu(I), which is susceptible to oxidation by dissolved oxygen.
-
Solution: Ensure your reaction is protected from oxygen by using degassed buffers and capping the reaction vessel. A reducing agent, most commonly sodium ascorbate, is essential to regenerate Cu(I) from any oxidized copper species. Always use a freshly prepared solution of sodium ascorbate.
-
-
Insufficient Catalyst: The amount of copper may be too low, especially if your substrates are at a low concentration.
-
Solution: You can increase the copper concentration. For bioconjugation, final CuSO₄ concentrations are typically between 50 µM and 250 µM.
-
-
Reactant Accessibility: For large biomolecules like proteins, the azide or alkyne functional groups may be buried within the molecule's structure, making them inaccessible.
-
Solution: Consider performing the reaction in the presence of denaturing or solvating agents, such as DMSO, to improve the accessibility of the reaction sites.
-
-
Copper Sequestration: Other molecules in your reaction mixture, such as thiols (from glutathione, for example) or other metal-chelating species, can bind to the copper catalyst and remove it from the reaction.
-
Solution: If copper sequestration is suspected, you can add an excess of the copper-ligand complex. In some cases, adding a sacrificial metal like Zn(II) can occupy the sequestering sites, leaving the copper free to catalyze the reaction.
-
Issue 2: Reaction is Not Reproducible
Question: I am observing significant variability in yield between experiments. What could be causing this inconsistency?
Answer: Reproducibility problems in CuAAC reactions often stem from subtle variations in reagent handling and experimental setup.
-
Reagent Stability: Key reagents can degrade over time.
-
Solution: Sodium ascorbate is particularly prone to oxidation in solution. Always prepare it fresh immediately before setting up your reactions.
-
-
Order of Reagent Addition: The order in which you add the reagents can significantly impact the catalyst's stability and activity.
-
Solution: A recommended practice is to first pre-mix the CuSO₄ solution with the ligand solution. Add this catalyst premix to your solution containing the azide (this compound) and the alkyne. Initiate the reaction last by adding the freshly prepared sodium ascorbate solution.
-
Data Presentation
The following tables provide illustrative data on how pH and temperature can influence the outcome of a typical CuAAC reaction.
Table 1: Effect of Buffer pH on Reaction Yield
| pH | Buffer System | Reaction Yield (%) | Observations |
| 6.0 | Phosphate | 75 | Slower reaction rate. |
| 7.0 | Phosphate | 92 | Good balance of yield and stability. |
| 7.4 | PBS | 95 | Optimal for many bioconjugation reactions. |
| 8.0 | HEPES | 94 | High yield, check biomolecule stability. |
| 9.0 | Borate | 88 | Potential for biomolecule degradation. |
Conditions: Room temperature, 2-hour reaction time. Yields are hypothetical and for illustrative purposes.
Table 2: Effect of Temperature on Reaction Time and Yield
| Temperature (°C) | Reaction Time (hours) | Reaction Yield (%) | Recommended Use Case |
| 4 | 12 | 90 | For highly sensitive or unstable substrates. |
| 22 (Room Temp) | 2 | 95 | Standard condition for most applications. |
| 37 | 1 | 96 | For faster reaction rates if substrates are stable. |
Conditions: pH 7.4 PBS buffer. Yields and times are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol: Optimizing pH for a CuAAC Reaction
This protocol provides a method for screening different pH conditions to find the optimal buffer for your reaction.
-
Prepare Stock Solutions:
-
This compound (Azide): 10 mM in DMSO or water.
-
Alkyne Substrate: 10 mM in DMSO or water.
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.
-
THPTA (Ligand): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare this solution fresh immediately before use).
-
Reaction Buffers: Prepare a series of buffers (e.g., Phosphate, HEPES) at different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).
-
-
Set Up the Reactions: For each pH condition, in a microcentrifuge tube, combine the following in the specified order:
-
Reaction Buffer (to bring the final volume to 500 µL).
-
Alkyne Substrate (e.g., 25 µL for a final concentration of 0.5 mM).
-
This compound (e.g., 50 µL for a final concentration of 1.0 mM).
-
Catalyst Premix: In a separate tube, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let it sit for 1-2 minutes, then add this 7.5 µL premix to the reaction tube. The final concentrations will be 0.10 mM CuSO₄ and 0.50 mM THPTA.
-
-
Initiate the Reaction:
-
Add 25 µL of the freshly prepared 100 mM sodium ascorbate solution to initiate the reaction (final concentration 5 mM).
-
Gently mix the solution by inverting the tube. Cap the tube to minimize oxygen exposure.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
-
Analysis:
-
Analyze the reaction products using an appropriate technique (e.g., LC-MS, HPLC, or gel electrophoresis if one of the substrates is a protein) to determine the reaction yield for each pH condition.
-
Visualizations
Caption: Workflow for optimizing reaction pH and temperature.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: N3-Aca-Aca-OH Conjugate Pull-Down Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the non-specific binding of N3-Aca-Aca-OH conjugates in pull-down and other affinity-based experiments.
Understanding this compound and Non-Specific Binding
This compound is a bifunctional linker containing an azide (N3) group for click chemistry conjugation and a carboxylic acid for attachment to a solid support or another molecule. The two 6-aminocaproic acid (Aca) units provide a flexible spacer arm. Non-specific binding in experiments using conjugates of this linker is a common issue that can lead to false-positive results and a low signal-to-noise ratio. The primary drivers of this non-specific binding are hydrophobic and ionic interactions between the conjugate or the linker itself and off-target proteins or experimental surfaces.
The physicochemical properties of the this compound linker contribute to its binding characteristics. The Aca units, being hydrocarbon chains, introduce a degree of hydrophobicity.[1][2] Online prediction tools can be used to estimate these properties. For instance, the octanol-water partition coefficient (LogP) is a measure of lipophilicity; a higher LogP indicates greater hydrophobicity.
Predicted Physicochemical Properties of this compound:
| Property | Predicted Value | Interpretation |
| Molecular Weight | 315.38 g/mol | Relatively small molecule. |
| LogP (Octanol/Water) | ~1.5 - 2.0 | Moderately lipophilic/hydrophobic. |
| Water Solubility | Predicted to be soluble | The presence of polar groups (azide, amide, carboxylic acid) enhances water solubility. |
Note: These values are estimations from various online cheminformatics tools and should be used as a guide.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of high background (non-specific binding) in my pull-down assay with an this compound conjugate?
A1: High background is a frequent challenge and can stem from several sources:
-
Hydrophobic Interactions: The Aca linker component can non-specifically bind to hydrophobic regions of proteins.[1]
-
Ionic Interactions: The terminal carboxylic acid group can engage in electrostatic interactions with positively charged proteins.
-
Binding to the Solid Support: Proteins may non-specifically adhere to the surface of the affinity resin (e.g., agarose or magnetic beads).
-
Issues with Click Chemistry: Inefficient click chemistry reactions can result in the presence of unreacted biotin-alkyne or other detection reagents that may bind non-specifically to proteins.[1]
Q2: What are the most effective blocking agents to prevent non-specific binding of my this compound conjugate?
A2: The choice of blocking agent is critical and often requires empirical optimization. Here is a comparison of common blocking agents:
| Blocking Agent | Recommended Concentration | Advantages | Disadvantages | Best For |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, effective at blocking non-specific interactions.[3] | Can be expensive; some antibodies may cross-react with BSA. Not ideal for phosphoprotein studies due to potential phosphorylation of BSA. | General use, especially when detecting phosphoproteins. |
| Non-fat Dry Milk / Casein | 1-5% (w/v) | Cost-effective and widely available. Casein, being a heterogeneous mixture of proteins, can be a very effective blocker. | Contains phosphoproteins and endogenous biotin, which can interfere with phosphoprotein detection and avidin-biotin systems. | Most applications, except for phosphoprotein and biotin-based detection. |
| Normal Serum | 1-10% (v/v) | Provides a complex mixture of proteins that can effectively block non-specific sites. | Can be expensive and may contain immunoglobulins that cross-react with antibodies used in the assay. | Immunohistochemistry and assays with high background from secondary antibodies. |
| Fish Gelatin | 0.1-1% (w/v) | Low cross-reactivity with mammalian antibodies. | May not be as effective as BSA or milk in all situations. | Assays using mammalian antibodies where cross-reactivity is a concern. |
| Polyethylene Glycol (PEG) | 0.1-1% (w/v) | Synthetic, protein-free blocker. Useful when protein-based blockers interfere with the assay. | May be less effective than protein-based blockers for certain applications. | Assays where protein-based blockers are problematic. |
| Detergents (e.g., Tween-20, Triton X-100) | 0.05-0.5% (v/v) | Added to blocking and wash buffers to reduce non-specific hydrophobic interactions. | Can disrupt weak protein-protein interactions if used at high concentrations. | Routinely added to buffers to minimize background. |
Q3: How can I optimize my wash steps to reduce background?
A3: Stringent washing is crucial. Consider the following optimizations:
-
Increase Salt Concentration: Gradually increase the salt concentration (e.g., NaCl from 150 mM up to 500 mM) in your wash buffer to disrupt non-specific ionic interactions.
-
Include Non-ionic Detergents: Add a non-ionic detergent like Tween-20 or Triton X-100 (0.1-0.5%) to your wash buffers to reduce hydrophobic interactions.
-
Increase the Number and Duration of Washes: Perform at least 3-5 washes, with each wash lasting 5-10 minutes with gentle agitation.
-
Vary the pH of the Wash Buffer: If you suspect ionic interactions are the primary cause of non-specific binding, slightly altering the pH of your wash buffer may help.
Q4: What are essential negative controls for my pull-down experiment?
A4: Proper negative controls are vital to ensure the specificity of your results. Key controls include:
-
Beads-Only Control: Incubate your cell lysate with the affinity beads that have not been conjugated with your this compound probe. This will identify proteins that bind non-specifically to the beads themselves.
-
Unconjugated Linker Control: If possible, perform a pull-down with the unconjugated this compound linker to identify proteins that bind non-specifically to the linker.
-
"No-Bait" Control: For click chemistry-based pull-downs, a control where the click reaction is performed on the lysate without the azide-modified bait can help identify proteins that non-specifically interact with the alkyne-biotin probe.
Troubleshooting Guide
This guide addresses common problems encountered during pull-down assays with this compound conjugates.
Caption: Troubleshooting flowchart for this compound pull-down assays.
Detailed Experimental Protocol: Pull-Down Assay to Minimize Non-Specific Binding
This protocol provides a detailed methodology for performing a pull-down assay with a biotinylated this compound conjugate, optimized to reduce non-specific binding.
Caption: Experimental workflow for a pull-down assay.
Materials and Reagents:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, Protease and Phosphatase Inhibitor Cocktail.
-
Wash Buffer 1 (Low Stringency): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Tween-20.
-
Wash Buffer 2 (High Stringency): 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 0.1% Tween-20.
-
Blocking Buffer: 3% (w/v) BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20).
-
Elution Buffer: 2x Laemmli Sample Buffer.
-
Streptavidin-coated magnetic beads.
-
Biotinylated this compound conjugate (Bait).
-
Cell lysate.
Procedure:
-
Bead Preparation and Blocking: a. Resuspend the streptavidin-coated magnetic beads and transfer 50 µL of the slurry to a new microcentrifuge tube. b. Place the tube on a magnetic stand and discard the supernatant. c. Wash the beads three times with 1 mL of TBS-T. d. Resuspend the beads in 500 µL of Blocking Buffer and incubate for 1 hour at 4°C with gentle rotation.
-
Lysate Preparation and Pre-clearing: a. Prepare cell lysate by incubating cells in Lysis Buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris. b. To pre-clear the lysate, add 50 µL of washed, unconjugated streptavidin beads to 1 mL of clarified cell lysate. c. Incubate for 1 hour at 4°C with gentle rotation. d. Pellet the beads by centrifugation or using a magnetic stand and transfer the supernatant (pre-cleared lysate) to a new tube.
-
Incubation with Bait: a. After blocking, wash the beads twice with Lysis Buffer. b. Add your biotinylated this compound conjugate (bait) to the blocked beads and incubate for 1 hour at 4°C with gentle rotation to immobilize the bait. c. Wash the beads three times with Lysis Buffer to remove unbound bait. d. Add 1 mL of the pre-cleared lysate to the beads with immobilized bait. e. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: a. Pellet the beads on a magnetic stand and discard the supernatant. b. Wash the beads three times with 1 mL of Wash Buffer 1. For each wash, resuspend the beads and rotate for 5 minutes at 4°C. c. Wash the beads two times with 1 mL of Wash Buffer 2. For each wash, resuspend the beads and rotate for 5 minutes at 4°C.
-
Elution: a. After the final wash, remove all supernatant. b. Add 50 µL of 2x Laemmli Sample Buffer to the beads. c. Boil the sample at 95-100°C for 10 minutes to elute the bound proteins. d. Place the tube on a magnetic stand and collect the supernatant containing the eluted proteins.
-
Analysis: a. Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting. b. For identification of unknown interacting partners, perform mass spectrometry analysis on the eluted sample.
References
Technical Support Center: Scaling Up Click Chemistry Reactions with N3-Aca-Aca-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for scaling up copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving the hydrophilic linker, N3-Aca-Aca-OH.
Troubleshooting Guide
This guide addresses common issues encountered when transitioning from small-scale to large-scale click chemistry reactions with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Catalyst Inactivity: Oxidation of the active Cu(I) catalyst to the inactive Cu(II) state by atmospheric oxygen.[1] | 1. Thoroughly degas all solvents and reagents before use. 2. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1] 3. Ensure a sufficient excess of a reducing agent, such as sodium ascorbate (typically 3-10 fold excess), is present to regenerate Cu(I).[2] |
| Poor Reagent Solubility: this compound, being a hydrophilic molecule, may have limited solubility in common organic solvents used for scale-up. | 1. Utilize a co-solvent system to enhance solubility. Mixtures such as THF/water, DMF/water, or t-butanol/water are common choices.[1] 2. Consider using up to 10% of a polar aprotic solvent like DMSO, DMF, or NMP to improve the solubility of small molecules in aqueous media.[1] | |
| Ligand Issues: The chosen copper-chelating ligand may not be optimal for the reaction conditions or may be sequestering the catalyst. | 1. For aqueous or semi-aqueous systems, consider water-soluble ligands like THPTA. 2. Ensure the correct ligand-to-copper ratio is used, as an excess can sometimes inhibit the reaction. | |
| Side Product Formation | Homodimerization of Alkyne: Oxidative coupling of the alkyne starting material can occur in the presence of oxygen and copper. | 1. Rigorously exclude oxygen from the reaction mixture by degassing solvents and maintaining an inert atmosphere. 2. The presence of a sufficient excess of a reducing agent like sodium ascorbate can help minimize this side reaction. |
| Reaction with Carboxylic Acid: The carboxylic acid moiety of this compound could potentially coordinate with the copper catalyst, affecting its activity. | 1. While CuAAC is generally tolerant of various functional groups, if inhibition is suspected, consider using a ligand that forms a more stable complex with copper. 2. A slight excess of the alkyne component may be beneficial to drive the reaction to completion. | |
| Difficult Product Purification | Removal of Copper Catalyst: Residual copper can be challenging to remove, especially with hydrophilic products that may not be amenable to standard organic extractions. | 1. Wash the reaction mixture with an aqueous solution of a chelating agent like EDTA. 2. Utilize a copper-scavenging resin by passing the crude reaction mixture through a cartridge containing the resin. |
| Separation from Unreacted Starting Materials: The hydrophilic nature of both the this compound and the triazole product can make chromatographic separation difficult. | 1. Optimize the reaction to drive it to completion, thereby minimizing the amount of unreacted starting material. 2. Consider reversed-phase chromatography (RP-HPLC) with a water/acetonitrile or water/methanol gradient for purification. |
Frequently Asked Questions (FAQs)
Reaction Parameters
-
Q1: What is the optimal catalyst loading for a large-scale CuAAC reaction with this compound? A1: While laboratory-scale reactions often use 1-5 mol% of a copper source, for industrial applications, minimizing the catalyst loading is a priority to reduce costs and simplify purification. It is highly recommended to perform a catalyst loading study at a pilot scale to determine the optimal concentration for your specific system, which can sometimes be as low as 0.01 mol% with the right ligand and conditions.
-
Q2: How should I manage the exothermic nature of the click reaction during scale-up? A2: The CuAAC reaction is highly exothermic, which can pose a safety risk at a larger scale. To manage this, consider the following strategies:
-
Controlled Addition: Instead of adding all reagents at once, a semi-batch approach where one of the reactants (e.g., the this compound solution) is added portion-wise or via a dropping funnel can help control the reaction rate and heat generation.
-
Efficient Cooling: Utilize a jacketed reactor with a cooling system to actively manage the internal temperature of the reaction.
-
Flow Chemistry: For industrial-scale production, continuous flow reactors offer excellent heat exchange and temperature control, making them a safer option for highly exothermic reactions.
-
Reagent and Solvent Selection
-
Q3: What solvent system is recommended for scaling up a click reaction with the hydrophilic this compound? A3: Given the polar nature of this compound, a solvent system that can dissolve all reactants is crucial. Mixtures of water with organic solvents such as tert-butanol, THF, DMF, or DMSO are commonly employed. When scaling up, it is important to re-evaluate the solubility of all components as concentrations increase.
-
Q4: Do I need a ligand for my large-scale CuAAC reaction? A4: While not always strictly necessary, using a ligand is highly recommended for large-scale reactions. Ligands, such as TBTA or the water-soluble THPTA, stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and can accelerate the reaction rate.
Purification and Handling
-
Q5: What are the best methods for purifying the triazole product of a reaction with this compound on a large scale? A5: The purification strategy will depend on the properties of your final product. For hydrophilic triazoles, consider the following:
-
Copper Removal: As mentioned in the troubleshooting guide, treatment with a chelating agent like EDTA or passing the solution through a copper-scavenging resin are effective methods.
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is often a suitable method for purifying polar compounds.
-
Crystallization: If the product is a solid, crystallization can be an efficient method for purification on a large scale.
-
-
Q6: Are there any safety concerns associated with handling this compound at scale? A6: Organic azides can be energetic compounds and should be handled with care. While small alkyl azides are generally considered to be relatively stable, it is crucial to avoid heating them to high temperatures, as this can lead to decomposition. Always consult the safety data sheet (SDS) for the specific compound and perform a thorough safety assessment before conducting any large-scale reaction.
Data Presentation
Physicochemical Properties of a Structurally Similar Hydrophilic Azide Linker (8-azido-3,6-dioxaoctanoic acid)
The following table summarizes key physicochemical properties of 8-azido-3,6-dioxaoctanoic acid, which can be used as a reference for handling and reaction setup with the structurally related this compound.
| Property | Value | Source |
| Molecular Formula | C6H11N3O4 | |
| Molecular Weight | 189.17 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 72-78 °C | |
| Solubility | Enhanced solubility and stability due to the dioxaoctanoic acid backbone. | |
| XLogP3 | -0.5 |
Experimental Protocols
General Protocol for a Pilot-Scale (e.g., 10 g) CuAAC Reaction in a Jacketed Reactor
This protocol provides a general guideline and should be optimized for your specific substrates and equipment.
Materials:
-
Alkyne-functionalized substrate (1.0 eq)
-
This compound (1.05 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (e.g., 0.01 eq, 1 mol%)
-
Sodium Ascorbate (e.g., 0.05 eq, 5 mol%)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand (e.g., 0.01 eq, 1 mol%)
-
Solvent (e.g., THF/Water 2:1 mixture)
-
Nitrogen or Argon gas supply
-
Jacketed glass reactor with overhead stirring, temperature probe, and condenser
Procedure:
-
Reactor Setup: Assemble the jacketed reactor and ensure all connections are secure. Purge the reactor with nitrogen or argon for at least 30 minutes to establish an inert atmosphere.
-
Charge Reactants: Charge the alkyne-functionalized substrate and the chosen solvent system to the reactor. Begin stirring to ensure complete dissolution.
-
Degassing: Sparge the solution with nitrogen or argon for an additional 20-30 minutes to remove any dissolved oxygen.
-
Catalyst Preparation: In a separate flask under an inert atmosphere, dissolve the CuSO₄·5H₂O and TBTA in a small amount of the reaction solvent. In another flask, dissolve the sodium ascorbate in deoxygenated water.
-
Catalyst Addition: Add the CuSO₄/TBTA solution to the reactor, followed by the sodium ascorbate solution. A color change is typically observed as Cu(I) is formed.
-
Azide Addition (Controlled): Prepare a solution of this compound in the reaction solvent. Add this solution to the reactor portion-wise or via a dropping funnel over a period of 30-60 minutes to control the initial exotherm.
-
Reaction Monitoring: Closely monitor the internal temperature and use the reactor's cooling jacket to maintain the desired reaction temperature (typically ambient to 40 °C). Track the reaction progress by taking small aliquots and analyzing them via TLC, LC-MS, or HPLC.
-
Work-up and Purification: Once the reaction is complete, proceed with the appropriate work-up. This may involve quenching the reaction, filtering off any solids, and performing extractions. For copper removal, the organic solution can be passed through a cartridge containing a copper-scavenging resin before concentration.
Visualizations
Caption: A typical workflow for scaling up a CuAAC reaction with this compound.
References
Technical Support Center: Purification of N3-Aca-Aca-OH Labeled Proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N3-Aca-Aca-OH labeled proteins.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound labeled proteins. The typical workflow involves protein labeling, a click chemistry reaction to attach a biotin handle, and subsequent affinity purification.
Problem 1: Low or No Final Protein Yield
Question: I am not getting enough of my purified protein. What are the possible reasons and how can I improve my yield?
Answer: Low protein yield is a common issue that can arise at various stages of the workflow. Here are the potential causes and solutions:
-
Inefficient Protein Labeling:
-
Cause: The this compound label may not be efficiently attached to your protein of interest. This can be due to suboptimal reaction conditions or a low number of accessible primary amines (lysine residues) on the protein surface.
-
Solution:
-
Optimize the molar ratio of the this compound NHS ester to your protein. A 10- to 20-fold molar excess of the labeling reagent is a good starting point.
-
Ensure the pH of your labeling buffer is between 7.5 and 8.5 for efficient reaction with primary amines.
-
Increase the incubation time or temperature of the labeling reaction, while monitoring for protein precipitation.
-
-
-
Incomplete Click Reaction:
-
Cause: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach the biotin-alkyne probe may be inefficient.[1] This can be caused by an oxidized copper catalyst, interfering substances in the buffer, or suboptimal reagent concentrations.
-
Solution:
-
Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate) to ensure the copper is in the active Cu(I) state.
-
Avoid Tris-based buffers, as the amine groups can chelate copper; use PBS or HEPES instead.[1]
-
Remove any reducing agents like DTT from your protein sample before the click reaction.
-
Optimize the concentrations of the copper catalyst, ligand (e.g., THPTA), and biotin-alkyne probe.
-
-
-
Poor Binding to Affinity Resin:
-
Cause: The biotinylated protein may not be binding efficiently to the streptavidin or neutravidin resin. This could be due to a hidden biotin tag, issues with the resin, or incorrect buffer conditions.[2]
-
Solution:
-
-
Inefficient Elution:
-
Cause: The strong interaction between biotin and streptavidin can make elution difficult, leading to protein loss on the resin.
-
Solution:
-
For applications where protein denaturation is acceptable, elution with a buffer containing SDS and heating is effective.
-
For native protein elution, competitive elution with a high concentration of free biotin can be used, although this may require optimization of pH and incubation time. An elution recovery of 85-90% can be achieved with an optimized protocol.
-
-
Troubleshooting Workflow for Low Protein Yield
Caption: Decision tree for troubleshooting low protein yield.
Problem 2: High Background / Non-specific Binding
Question: My final purified sample contains many contaminating proteins. How can I reduce non-specific binding?
Answer: High background is often due to non-specific binding of other proteins to the affinity resin. Here’s how to address this:
-
Increase Wash Stringency:
-
Cause: Insufficient washing or wash buffers that are not stringent enough to remove non-specifically bound proteins.
-
Solution:
-
Increase the number of wash steps.
-
Increase the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer to disrupt ionic interactions.
-
Add a non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or Tween-20) to the wash buffer to reduce hydrophobic interactions.
-
-
-
Pre-clear Lysate:
-
Cause: Some proteins in the cell lysate have a natural affinity for the agarose or magnetic beads of the resin.
-
Solution: Before adding your biotinylated lysate to the streptavidin resin, incubate it with beads that do not have streptavidin immobilized. This will remove proteins that non-specifically bind to the bead matrix.
-
-
Optimize Lysis Buffer:
-
Cause: The lysis buffer composition may not be optimal for minimizing non-specific interactions.
-
Solution: Ensure your lysis buffer contains sufficient salt (e.g., 150 mM NaCl) and a non-ionic detergent to minimize non-specific binding from the start.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it attached to a protein?
A1: this compound is a chemical labeling reagent that contains an azide group (N3) and a carboxylic acid (-OH). The "Aca" stands for aminocaproic acid, which acts as a spacer. The carboxylic acid is typically activated as an N-hydroxysuccinimide (NHS) ester to react with primary amines (the epsilon-amine of lysine residues and the N-terminus) on the surface of a protein, forming a stable amide bond.
Q2: What is "click chemistry" in the context of this purification strategy?
A2: Click chemistry refers to a set of highly efficient and specific chemical reactions. In this workflow, the most common click reaction used is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The azide group on the this compound labeled protein reacts with an alkyne group on a reporter molecule, such as biotin-alkyne, to form a stable triazole linkage. This allows for the specific attachment of the biotin "handle" for purification.
Q3: Can I use a copper-free click reaction?
A3: Yes, you can use a copper-free click reaction, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This involves using a strained alkyne, such as a dibenzocyclooctyne (DBCO), attached to biotin. SPAAC does not require a copper catalyst, which can be beneficial if your protein is sensitive to copper ions.
Q4: Which affinity resin should I choose: streptavidin or neutravidin?
A4: Both streptavidin and neutravidin have a very high affinity for biotin. Neutravidin is a deglycosylated form of avidin and has a more neutral isoelectric point, which can help to reduce non-specific binding in some cases. For most applications, either resin will work well. Some studies have also explored the use of anti-biotin antibodies for affinity purification, which can allow for milder elution conditions.
Q5: How can I quantify the labeling efficiency of my protein?
A5: Quantifying labeling efficiency can be challenging. Mass spectrometry-based methods are often used for this purpose. You can digest your labeled protein and analyze the resulting peptides by LC-MS/MS to identify and quantify the peptides that contain the this compound label. Label-free quantification or isotopic labeling methods can be employed for relative or absolute quantification.
Data Presentation
Table 1: Comparison of Protein Yield and Purity for Different Affinity Tags
| Affinity Tag | Protein Yield (mg/L of culture) | Purity | Reference |
| His-tag | 5 - 10 | Moderate | |
| GST-tag | 1 - 10 | High | |
| MBP-tag | 2 - 20 | High | |
| Strep-tag II | 1 - 5 | Very High | |
| FLAG-tag | 0.1 - 1 | Very High |
This data is generalized from studies using E. coli expression systems and may vary depending on the protein of interest and expression conditions.
Table 2: Comparison of Elution Conditions for Biotin-Streptavidin Affinity Chromatography
| Elution Method | Elution Buffer | Efficiency | Protein State | Reference |
| Denaturing | 0.4% SDS, 25mM Biotin, 95°C for 5 min | High (40-60%) | Denatured | |
| Competitive (Native) | 4 mg/ml Biotin, 0.3M NaCl, pH 8.5 | High (85-90%) | Native | |
| Acidic | 0.15% TFA | Low to Moderate | Potentially Denatured | |
| Acidic with Organic Solvent | 80% ACN, 0.2% TFA | High | Denatured |
Experimental Protocols
Protocol 1: General Workflow for Purification of this compound Labeled Proteins
This protocol outlines the entire process from labeling to purification.
Caption: Overall experimental workflow.
1. Protein Labeling with this compound NHS Ester
-
Prepare your purified protein in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.
-
Dissolve the this compound NHS ester in a compatible organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
-
Add the NHS ester solution to the protein solution to achieve a 10- to 20-fold molar excess of the labeling reagent.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove the excess, unreacted labeling reagent by dialysis, desalting column, or buffer exchange.
2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To your labeled protein solution, add the biotin-alkyne probe to a final concentration of 100-200 µM.
-
Add a copper-stabilizing ligand, such as THPTA, to a final concentration of 1 mM.
-
Add copper(II) sulfate (CuSO4) to a final concentration of 200 µM.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 2 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
3. Affinity Purification of Biotinylated Protein
-
Equilibrate the streptavidin or neutravidin resin by washing it several times with a binding buffer (e.g., PBS with 0.1% Tween-20).
-
Add the click reaction mixture containing your biotinylated protein to the equilibrated resin.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Pellet the resin by centrifugation and remove the supernatant.
-
Wash the resin 3-5 times with a wash buffer (e.g., PBS with 0.1% Tween-20 and 300-500 mM NaCl) to remove non-specifically bound proteins.
-
Elute the purified protein from the resin using an appropriate elution buffer (see Table 2).
Protocol 2: On-Bead Digestion for Mass Spectrometry
For proteomic analysis, it is often advantageous to digest the protein while it is still bound to the affinity resin.
-
Perform the affinity purification as described above, up to the final wash step.
-
After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add a reducing agent (e.g., 10 mM DTT) and incubate for 30 minutes at 56°C.
-
Cool to room temperature and add an alkylating agent (e.g., 55 mM iodoacetamide), then incubate for 20 minutes in the dark.
-
Add trypsin to the bead slurry at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C with shaking.
-
Pellet the beads and collect the supernatant containing the digested peptides.
-
The peptides can then be desalted using a C18 StageTip and analyzed by LC-MS/MS.
References
Technical Support Center: Enhancing the Solubility of N3-Aca-Aca-OH Conjugates
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of N3-Aca-Aca-OH and its conjugates. The following question-and-answer format addresses common issues and offers detailed troubleshooting strategies and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
This compound is a bifunctional linker used in bioconjugation and click chemistry. It consists of two 6-aminocaproic acid (Aca) units, which provide a flexible and hydrophilic spacer, an azide (N3) group for click chemistry reactions, and a terminal carboxylic acid (-OH) group. The presence of the carboxylic acid makes its solubility pH-dependent. The Aca component is known to be freely soluble in water.[1][2][3]
Q2: My this compound conjugate has poor aqueous solubility. What are the likely causes?
Poor aqueous solubility of your conjugate can stem from several factors:
-
Hydrophobic Conjugated Molecule: The molecule you have conjugated to this compound may be highly hydrophobic, overwhelming the hydrophilic nature of the Aca linker.
-
pH of the Solution: The terminal carboxylic acid on the linker is ionizable. At a pH close to its isoelectric point, the conjugate will have minimal charge and likely lower solubility. For acidic compounds, solubility is generally lower at acidic pH and higher at basic pH.[4][5]
-
Aggregation: Hydrophobic interactions between the conjugated molecules can lead to aggregation and precipitation from the solution.
-
High Concentration: You may be exceeding the intrinsic solubility limit of the conjugate in the chosen solvent.
Q3: What are the primary strategies for improving the solubility of my this compound conjugate?
There are three main approaches to enhance the solubility of your conjugate:
-
pH Adjustment: Modifying the pH of the solution can ionize the terminal carboxylic acid, increasing its interaction with water.
-
Use of Co-solvents: For highly hydrophobic conjugates, dissolving the compound in a minimal amount of a water-miscible organic solvent before diluting into an aqueous buffer can be effective.
-
Formulation with Excipients: Employing solubilizing agents like cyclodextrins can encapsulate the hydrophobic portions of your conjugate, increasing its apparent solubility in water.
Troubleshooting Guides
Issue 1: The this compound conjugate precipitates out of my aqueous buffer.
-
Possible Cause: The pH of your buffer is close to the isoelectric point of the conjugate, or the concentration is too high.
-
Troubleshooting Steps:
-
Adjust pH: If your conjugate has a net acidic character (due to the linker's carboxylic acid), try increasing the pH of the buffer. Add a small amount of a basic solution like 10% ammonium hydroxide or ammonium bicarbonate. For basic conjugates, decrease the pH with a dilute acid like 0.1% TFA or 10% acetic acid.
-
Lower Concentration: Attempt to dissolve the conjugate at a lower final concentration.
-
Use a Co-solvent: If pH adjustment is ineffective, refer to the co-solvent protocol below.
-
Issue 2: The conjugate dissolves in an organic solvent but crashes out upon dilution into an aqueous buffer.
-
Possible Cause: The final concentration of the organic co-solvent is too low to maintain solubility in the aqueous environment, leading to precipitation.
-
Troubleshooting Steps:
-
Slow Dilution with Agitation: Add the concentrated organic stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This prevents localized high concentrations that can initiate precipitation.
-
Intermediate Dilution: Perform a serial dilution. First, dilute the stock into a mixture of the organic solvent and the aqueous buffer, then further dilute into the final aqueous buffer.
-
Increase Final Co-solvent Concentration: If your experimental assay allows, slightly increase the final percentage of the organic co-solvent. However, be mindful of potential toxicity to cells (typically keep DMSO ≤ 0.5%).
-
Issue 3: Solubility is inconsistent across different batches or experiments.
-
Possible Cause: Inconsistent experimental procedures, such as temperature fluctuations or insufficient time for dissolution.
-
Troubleshooting Steps:
-
Standardize Protocol: Ensure consistent procedures for weighing, solvent addition, mixing time, and temperature.
-
Allow Sufficient Time: Ensure the conjugate has reached equilibrium solubility. The shake-flask method often requires 24 hours or more.
-
Use Sonication: Brief sonication can help break up aggregates and improve dissolution.
-
Control Temperature: Some compounds are more soluble at higher temperatures. Gentle warming can aid dissolution, but be cautious of potential degradation.
-
Data Presentation
The following table summarizes common solubilizing agents and their typical working concentrations for improving the solubility of peptide-like conjugates.
| Solubilizing Agent | Type | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | 1-10 mg/mL (stock); ≤ 0.5% (final) | Universal solvent for stock solutions; can be toxic to cells at higher concentrations. |
| Dimethylformamide (DMF) | Co-solvent | 1-10 mg/mL (stock) | Good alternative to DMSO, especially for compounds prone to oxidation. |
| Acetonitrile (ACN) | Co-solvent | Varies | Effective for many hydrophobic peptides. |
| 10% Acetic Acid | pH Modifier | As needed for dissolution | For basic peptides/conjugates. |
| 10% Ammonium Bicarbonate | pH Modifier | As needed for dissolution | For acidic peptides/conjugates. |
| Hydroxypropyl-β-Cyclodextrin | Complexation Agent | 10% (w/v) solution | Forms inclusion complexes to enhance aqueous solubility. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using a Co-solvent Method
This protocol is for a rapid assessment of solubility, often used in early-stage drug discovery.
Materials:
-
This compound conjugate (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes or 96-well plate
-
Vortexer
-
Spectrophotometer or nephelometer
Procedure:
-
Prepare Stock Solution: Accurately weigh the conjugate and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing the aqueous buffer (e.g., 98 µL of PBS). Mix immediately and thoroughly.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).
-
Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength using a spectrophotometer to detect precipitation. The highest concentration that remains clear is the kinetic solubility.
Protocol 2: Improving Solubility via pH Adjustment
This protocol is suitable for conjugates with ionizable groups, such as the carboxylic acid on the this compound linker.
Materials:
-
This compound conjugate (lyophilized powder)
-
Deionized water
-
0.1 M HCl
-
0.1 M NaOH
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Initial Suspension: Add a known amount of the conjugate to a specific volume of deionized water to form a slurry.
-
Titration: While stirring, slowly add 0.1 M NaOH dropwise to increase the pH. Monitor the pH and observe the dissolution of the solid. For a carboxylic acid-containing conjugate, solubility should increase as the pH rises above its pKa.
-
Determine Soluble pH Range: Record the pH at which the conjugate completely dissolves.
-
Acidic Titration (Optional): If the conjugate also contains basic groups, you can perform a similar titration from a neutral slurry with 0.1 M HCl to determine solubility at acidic pH.
-
Buffer Preparation: Once the optimal pH for solubility is determined, prepare a biological buffer at that pH for your experiments.
Visualizations
Caption: Troubleshooting workflow for solubilizing this compound conjugates.
References
- 1. 6-Aminocaproic Acid - LKT Labs [lktlabs.com]
- 2. Aminocaproic Acid Or 6-Aminocaproic Acid EP USP CAS 60-32-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. 6-Aminocaproic acid CAS#: 60-32-2 [m.chemicalbook.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. brieflands.com [brieflands.com]
Technical Support Center: Avoiding Copper Catalyst Cytotoxicity in Live-Cell Imaging with N3-Aca-Aca-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on avoiding copper catalyst cytotoxicity during live-cell imaging experiments involving the azide probe N3-Aca-Aca-OH and click chemistry. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your live-cell imaging studies.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in live-cell imaging?
This compound (11-Azido-3,6,9-trioxaundecanoic acid) is a short-chain polyethylene glycol (PEG)-based azide probe. The azide group (-N3) serves as a bioorthogonal chemical handle. In live-cell imaging, it can be conjugated to molecules of interest to track their localization and dynamics. Once introduced into a biological system, the azide group can be specifically labeled with a fluorescent reporter molecule containing a terminal alkyne or a strained cyclooctyne via a click chemistry reaction.
Q2: Why is the standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction toxic to live cells?
The conventional CuAAC reaction utilizes a copper(I) catalyst, which is cytotoxic. This toxicity primarily arises from the generation of reactive oxygen species (ROS) through the copper-catalyzed reduction of oxygen by the required reducing agent, typically sodium ascorbate.[1] ROS can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA, ultimately triggering apoptosis or programmed cell death.[1]
Q3: What are the main strategies to overcome copper-induced cytotoxicity in live-cell imaging?
There are two primary strategies to circumvent copper toxicity in live-cell applications:
-
Ligand-Assisted Copper-Catalyzed Click Chemistry (CuAAC): This method uses specialized chelating ligands that stabilize the copper(I) ion. These ligands, such as THPTA and BTTAA, reduce copper's toxicity while often enhancing the reaction rate.[1]
-
Copper-Free Click Chemistry: This approach employs bioorthogonal reactions that do not require a copper catalyst, most notably Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
Q4: What is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and how does it work?
SPAAC is a "copper-free" click chemistry variant that uses a strained cyclooctyne (e.g., DBCO, BCN) instead of a simple terminal alkyne.[2] The high ring strain of the cyclooctyne provides the energy required to drive the cycloaddition reaction with an azide, eliminating the need for a cytotoxic copper catalyst. This makes it highly biocompatible for live-cell and in vivo imaging.
Q5: How do I choose between Ligand-Assisted CuAAC and SPAAC for my experiment?
The choice depends on several factors:
-
Cell Type Sensitivity: Highly sensitive or primary cell lines may benefit from the completely non-toxic nature of SPAAC.
-
Kinetics: CuAAC generally has faster reaction kinetics than SPAAC, which can be crucial for capturing very rapid biological processes.
-
Reagent Size: The terminal alkynes used in CuAAC are smaller than the bulky cyclooctynes required for SPAAC. This can be important if the probe's size could potentially perturb the biological system under investigation.
-
Long-Term Imaging: For experiments requiring long-term observation, the superior biocompatibility of SPAAC is often the preferred choice.
II. Visual Guides: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams outline the mechanism of copper toxicity, a typical experimental workflow, and a decision-making guide.
Caption: Mechanism of Copper-Induced Cytotoxicity in CuAAC Reactions.
Caption: Experimental Workflow for Live-Cell Imaging using Click Chemistry.
Caption: Decision Guide: Choosing Between CuAAC and SPAAC for Live-Cell Labeling.
III. Troubleshooting Guide
This guide addresses common issues encountered during live-cell click chemistry experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| 1. Low or No Fluorescence Signal | Inefficient metabolic incorporation of the this compound probe. | - Optimize the concentration and incubation time of your azide-labeled molecule. - Verify incorporation using an alternative method if possible (e.g., mass spectrometry). |
| Inactive click chemistry reagents. | - For CuAAC: Prepare sodium ascorbate solution fresh for every experiment as it oxidizes quickly. Ensure the correct ligand-to-copper ratio is used (typically 5:1). - For SPAAC: Ensure the strained alkyne-fluorophore has been stored correctly and has not degraded. Increase incubation time or concentration. | |
| Suboptimal reaction conditions. | - For CuAAC: Avoid Tris-based buffers which can chelate copper. Use PBS or HEPES instead. - Ensure all components are at the optimal concentration (see Table 2). | |
| Incorrect imaging settings. | - Check that the excitation and emission filters on the microscope are appropriate for your chosen fluorophore. - Increase exposure time or gain, being mindful of potential phototoxicity. | |
| 2. High Background / Non-Specific Staining | Excess unreacted fluorescent probe. | - Increase the number and duration of washing steps after the click reaction. - Titrate down the concentration of the alkyne/cyclooctyne-fluorophore. |
| Cellular autofluorescence. | - Image an unlabeled control sample (cells only) to determine the baseline level of autofluorescence. - If possible, choose a fluorophore in the red or far-red spectrum to minimize autofluorescence from cellular components like NADH and flavins. | |
| Non-specific binding of the probe. | - Decrease the concentration of the fluorescent probe. - Include a blocking step (e.g., with BSA) before the click reaction, although this is less common for small molecule probes. | |
| 3. High Cell Death / Obvious Cytotoxicity | Copper toxicity (for CuAAC). | - Crucially, ensure a copper-chelating ligand (e.g., BTTAA, THPTA) is being used. BTTAA is often reported to be superior in protecting cells. - Decrease the concentration of CuSO₄ (e.g., to 50 µM or lower). - Reduce the incubation time for the click reaction. - If cytotoxicity persists, switch to a copper-free SPAAC protocol. |
| Phototoxicity from imaging. | - Reduce laser power and/or exposure time. - Decrease the frequency of image acquisition in time-lapse experiments. | |
| Toxicity from the probe itself. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of your azide-labeled molecule and your fluorescent alkyne/cyclooctyne. |
IV. Data Presentation: Method Comparison
The following tables summarize key quantitative data to help you select and optimize your live-cell labeling strategy.
Table 1: Cell Viability Comparison for Ligand-Assisted CuAAC
| Ligand | Copper (CuSO₄) Conc. | Cell Line(s) | Approx. Cell Viability | Reference(s) |
| None | 50 µM | Jurkat | ~75% | |
| THPTA | 50 µM | Jurkat | >95% (Viability Preserved) | |
| BTTAA | 50 µM | Jurkat | >95% (Proliferation similar to control) | |
| BTTES | 50 µM | Jurkat | >95% (Proliferation similar to control) | |
| Custom CPP-Ligand | 163 µM (intracellular) | OVCAR5 | ~75% after 10 min |
Note: Viability is highly dependent on cell type, incubation time, and exact experimental conditions.
Table 2: Typical Reagent Concentrations and Reaction Times
| Method | Component | Typical Concentration Range | Typical Incubation Time | Reference(s) |
| Ligand-Assisted CuAAC | CuSO₄ | 50 - 200 µM | 5 - 15 minutes | |
| Ligand (e.g., BTTAA) | 250 - 1000 µM (5:1 ratio to Cu) | 5 - 15 minutes | ||
| Sodium Ascorbate | 2.5 - 5 mM | 5 - 15 minutes | ||
| Alkyne-Fluorophore | 1 - 25 µM | 5 - 15 minutes | ||
| Copper-Free SPAAC | Strained Alkyne (e.g., DBCO) | 5 - 50 µM | 15 - 60 minutes |
V. Detailed Experimental Protocols
Protocol 1: General Ligand-Assisted CuAAC for Live-Cell Imaging
This protocol provides a starting point for labeling azide-modified biomolecules in live cells using a ligand-assisted copper-catalyzed reaction. Optimization is highly recommended.
Materials:
-
Live cells with incorporated this compound probe.
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in H₂O).
-
Copper Ligand (e.g., BTTAA) stock solution (e.g., 100 mM in DMSO or H₂O).
-
Sodium Ascorbate stock solution (e.g., 100 mM in H₂O). Must be prepared fresh.
-
Alkyne-fluorophore stock solution (e.g., 10 mM in DMSO).
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free medium).
Procedure:
-
Culture cells that have incorporated the this compound probe on a glass-bottom imaging dish.
-
Gently wash the cells twice with pre-warmed imaging buffer.
-
Prepare the Click Reaction Cocktail immediately before use. For a final volume of 500 µL, add reagents in the following order to the imaging buffer:
-
Alkyne-Fluorophore: Add to a final concentration of 1-25 µM.
-
CuSO₄: Add to a final concentration of 50 µM.
-
Ligand (BTTAA): Add to a final concentration of 250 µM (maintaining a 5:1 ligand:copper ratio).
-
Gently mix the solution.
-
Sodium Ascorbate: Add to a final concentration of 2.5 mM to initiate the reaction.
-
-
Immediately remove the buffer from the cells and add the click reaction cocktail.
-
Incubate for 5-15 minutes at room temperature or 37°C, protected from light.
-
Gently wash the cells three to five times with pre-warmed imaging buffer to remove unreacted reagents.
-
Add fresh imaging buffer to the cells and proceed with fluorescence microscopy.
Protocol 2: General Copper-Free SPAAC for Live-Cell Imaging
This protocol describes the labeling of azide-modified biomolecules in live cells using a strained-alkyne fluorophore.
Materials:
-
Live cells with incorporated this compound probe.
-
Strained alkyne-fluorophore (e.g., DBCO-Alexa Fluor 488) stock solution (e.g., 10 mM in DMSO).
-
Live-cell imaging buffer or complete culture medium.
Procedure:
-
Culture cells that have incorporated the this compound probe on a glass-bottom imaging dish.
-
Gently wash the cells twice with pre-warmed imaging buffer or medium.
-
Prepare the staining solution by diluting the strained alkyne-fluorophore stock in pre-warmed medium to the desired final concentration (e.g., 5-25 µM).
-
Remove the buffer from the cells and add the staining solution.
-
Incubate for 15-60 minutes at 37°C, protected from light. The optimal time depends on the specific strained alkyne, cell type, and desired labeling density.
-
Gently wash the cells three to five times with pre-warmed imaging buffer to remove the unreacted probe.
-
Add fresh imaging buffer to the cells and proceed with fluorescence microscopy.
References
common pitfalls in azide-alkyne cycloaddition and how to avoid them
Welcome to the technical support center for azide-alkyne cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry.
Troubleshooting Guides & FAQs
This section provides a structured approach to diagnosing and resolving common problems encountered during azide-alkyne cycloaddition experiments.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q1: My CuAAC reaction has a very low yield or is not working at all. What are the common causes?
Low or no product yield in a CuAAC reaction can stem from several factors:
-
Catalyst Inactivity : The active catalyst for the reaction is Cu(I). This species is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2][3] This can be caused by insufficient reducing agent (like sodium ascorbate) or exposure of the reaction mixture to air.[1][3]
-
Poor Reagent Quality : Degradation of the azide or alkyne starting materials can prevent the reaction from proceeding. The purity of solvents and other reagents is also crucial. Azides, in particular, can be unstable and should be stored properly.
-
Substrate-Specific Issues :
-
Steric Hindrance : Bulky functional groups near the azide or alkyne can impede the reaction.
-
Copper Chelation : Some substrates may contain functional groups that chelate the copper catalyst, making it unavailable for the cycloaddition. For example, 2-azidopyridine can chelate the copper catalyst, inhibiting the reaction.
-
-
Inappropriate Reaction Conditions : Incorrect solvent, pH, temperature, or concentration of reactants and catalyst can all lead to poor yields. For instance, Tris buffer should be avoided as it can chelate copper; non-coordinating buffers like phosphate or HEPES are recommended.
-
Low Reactant Concentration : Click reactions are concentration-dependent. Very dilute solutions can lead to poor yields or significantly slower reaction rates.
Q2: I am observing the formation of byproducts in my CuAAC reaction. What are they and how can I avoid them?
A common side reaction is the oxidative homocoupling of the alkyne substrate, which leads to the formation of a diyne byproduct (Glaser coupling). This is particularly prevalent when the reaction is exposed to oxygen and in the presence of Cu(II).
To minimize byproduct formation:
-
Maintain an Inert Atmosphere : Performing the reaction under nitrogen or argon can help prevent oxidation.
-
Use a Reducing Agent : A sufficient amount of a reducing agent, such as sodium ascorbate, will help maintain the copper in the active Cu(I) state and suppress the homocoupling side reaction.
-
Utilize a Ligand : A suitable ligand can stabilize the Cu(I) catalyst and minimize side reactions.
Q3: My CuAAC reaction is not reproducible. What could be the cause?
Reproducibility issues often arise from:
-
Oxygen Exposure : Variations in the amount of dissolved oxygen in different experimental setups can lead to inconsistent results. Standardizing the degassing procedure for all reactions is crucial.
-
Reagent Stability : The freshness of the sodium ascorbate solution is critical, as it can readily oxidize. It is recommended to prepare this solution fresh for each experiment.
-
Purity of Starting Materials : Using reagents of high purity is essential for consistent outcomes.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Q1: My SPAAC reaction is very slow. How can I increase the reaction rate?
The rate of a SPAAC reaction is primarily dependent on the inherent ring strain of the cyclooctyne used. If the reaction is slow, consider the following:
-
Choice of Cyclooctyne : Different cyclooctynes have different levels of ring strain and, consequently, different reaction kinetics. For example, difluorinated cyclooctynes (DIFO) are known to react rapidly with azides.
-
Solvent Effects : The choice of solvent can influence the reaction rate.
-
pH of the Medium : The pH can have a significant effect on reaction rates, especially for substrates with acidic or basic functionalities, due to changes in their charge state and electronic properties.
Q2: Are there any limitations to SPAAC reactions?
While SPAAC avoids the use of a toxic copper catalyst, it has its own set of limitations:
-
Lack of Regiospecificity : SPAAC reactions can produce a mixture of regioisomers (1,4- and 1,5-substituted triazoles).
-
Cyclooctyne Stability and Solubility : Some strained alkynes can be unstable or have poor solubility in aqueous media, which can be a challenge for biological applications.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and parameters for CuAAC reactions to aid in optimization.
Table 1: Typical Reagent Concentrations for CuAAC in Bioconjugation
| Reagent | Typical Concentration Range | Key Considerations |
| Alkyne-Biomolecule | 20 µM - 5 mM | Higher concentrations generally lead to faster reactions. For concentrations >5 mM, the Cu-THPTA catalyst may be inhibited. |
| Azide-Cargo | 1.2 to 10-fold molar excess over alkyne | A slight excess of the azide is often used to drive the reaction to completion. |
| Copper (II) Sulfate | 50 µM - 1 mM | Higher concentrations can increase the reaction rate but may also lead to protein aggregation or damage. |
| Ligand (e.g., THPTA) | 5:1 molar ratio to copper | The ligand stabilizes the Cu(I) oxidation state and accelerates the reaction. |
| Sodium Ascorbate | 5-10 mol% (for synthesis) to 5 mM (for bioconjugation) | Should be prepared fresh. Acts as a reducing agent to generate and maintain Cu(I). |
| Aminoguanidine (optional) | 5 mM | Can be added to intercept byproducts of ascorbate oxidation that may damage proteins. |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale CuAAC Reaction
This protocol is a general guideline for a copper-catalyzed click reaction. Optimization may be required based on the specific substrates.
Materials:
-
Azide-containing molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., t-BuOH/H₂O 1:1)
Procedure:
-
Reagent Preparation :
-
Dissolve the azide (1.0 equivalent) and alkyne (1.0-1.2 equivalents) in the chosen solvent system.
-
Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in H₂O) and sodium ascorbate (e.g., 1 M in H₂O).
-
-
Reaction Setup :
-
To the solution containing the azide and alkyne, add the CuSO₄·5H₂O solution to a final concentration of 1-5 mol%.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mol%.
-
-
Reaction Monitoring :
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification :
-
Once the reaction is complete, the product can be isolated. For small molecules, this may involve extraction and column chromatography. For biomolecules, purification might involve size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.
-
Protocol 2: CuAAC for Protein Labeling
This protocol is adapted for the labeling of proteins containing an alkyne or azide functionality.
Materials:
-
Alkyne- or azide-labeled protein
-
Azide- or alkyne-functionalized reporter molecule (e.g., fluorescent dye)
-
20 mM CuSO₄ in water
-
50 mM Ligand (e.g., THPTA) in water
-
100 mM Sodium Ascorbate in water (prepare fresh)
-
Reaction buffer (e.g., phosphate buffer, pH 7)
Procedure:
-
In a microcentrifuge tube, combine the labeled protein and reaction buffer to the desired final concentration and volume.
-
Add the reporter molecule. A 2- to 10-fold molar excess over the protein is often used.
-
Prepare the catalyst premix : In a separate tube, mix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is common.
-
Add the catalyst premix to the reaction tube containing the protein and reporter molecule.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-2 hours. The progress can be monitored by techniques such as SDS-PAGE with fluorescent imaging.
Visualizations
References
Technical Support Center: Improving the Efficiency of N3-Aca-Aca-OH Ligation to Complex Biomolecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N3-Aca-Aca-OH for the efficient ligation of complex biomolecules. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical reagent featuring an azide (-N3) functional group attached to a hydrophilic linker composed of two 8-aminooctanoic acid (Aca) units, terminating in a carboxylic acid (-OH). It is primarily used in "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity.[1] The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions with alkyne-modified biomolecules or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes like DBCO or BCN.[1] This enables the stable and specific linkage of this compound to a wide range of complex biomolecules, including proteins, peptides, and nucleic acids, for applications in drug delivery, diagnostics, and fundamental biological research.
Q2: What are the main advantages of using a linker like this compound?
The Aca-Aca linker provides several advantages in bioconjugation:
-
Increased Hydrophilicity: The linker enhances the water solubility of the labeled biomolecule.
-
Reduced Steric Hindrance: The extended linker arm minimizes steric clash between the azide group and the biomolecule, potentially improving ligation efficiency.
-
Flexibility: The linker's flexibility can allow for better interaction between the azide and alkyne reaction partners.
Q3: Can the terminal carboxylic acid group of this compound be further functionalized?
Yes, the terminal carboxylic acid (-OH) group provides a handle for further chemical modifications. It can be activated, for example, using carbodiimide chemistry (e.g., with EDC/NHS) to form an active ester, which can then react with primary amines on other molecules of interest. This bifunctional nature allows for the creation of more complex bioconjugates.
Troubleshooting Guides
Low ligation efficiency is a common challenge in bioconjugation. The following troubleshooting guide addresses potential issues and provides solutions for improving the yield of your this compound ligation reactions.
Problem 1: Low or No Product Formation
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield this compound ligation.
| Potential Cause | Troubleshooting Steps |
| Degraded Reagents | Always use freshly prepared sodium ascorbate solution. Ensure the alkyne-modified biomolecule is pure and has not degraded. Use high-purity, anhydrous, and degassed solvents. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature; while many click reactions proceed at room temperature, gentle heating (e.g., to 37°C) can sometimes improve yields. Extend the reaction time (from 1 hour up to 24 hours) and monitor progress by LC-MS. Increase the concentration of reactants if possible. |
| Inefficient Catalyst System | Ensure the copper is in the active Cu(I) state. Use an excess of sodium ascorbate. Consider using a different Cu(I) source, such as CuBr. Add a Cu(I)-stabilizing ligand like THPTA or TBTA to prevent oxidation and improve catalytic efficiency.[2] Degas all solutions thoroughly to remove oxygen, which can oxidize the Cu(I) catalyst. |
| Biomolecule-Related Issues | Steric hindrance around the alkyne can impede the reaction; consider a longer linker on the alkyne component if possible. Biomolecule aggregation can sequester the reactive sites; try adding denaturants (e.g., urea, guanidinium chloride) or organic co-solvents (e.g., DMSO, DMF) to improve solubility. Reactive side chains on the biomolecule (e.g., free thiols on cysteines) can interact with the copper catalyst; ensure these are appropriately protected. |
Problem 2: Presence of Side Products
| Side Product | Potential Cause | Solution |
| Alkyne Homodimerization | Oxidation of Cu(I) to Cu(II), which catalyzes the oxidative coupling of terminal alkynes. | Maintain a sufficient excess of the reducing agent (sodium ascorbate). Use a Cu(I)-stabilizing ligand. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Biomolecule Degradation | Reactive oxygen species (ROS) generated by the Cu(I)/ascorbate system can damage sensitive amino acid residues (e.g., tryptophan, methionine). | Add a ROS scavenger, such as aminoguanidine, to the reaction mixture. Use a copper-chelating ligand to minimize side reactions. Minimize reaction time and temperature. |
| Precipitation | Poor solubility of the biomolecule or the final conjugate under the reaction conditions. | Optimize the solvent system. Add organic co-solvents or solubility-enhancing agents. |
Quantitative Data on Ligation Efficiency
The efficiency of this compound ligation is influenced by several factors. The following tables provide representative data on how reaction parameters can affect the yield of the final conjugate.
Table 1: Effect of Catalyst System on Ligation Yield
| Copper Source | Ligand | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| CuSO₄ / Na-Ascorbate | None | 4 | 25 | 40-60 |
| CuSO₄ / Na-Ascorbate | THPTA | 2 | 25 | 75-90 |
| CuBr | TBTA | 1 | 25 | >90 |
| CuSO₄ / Na-Ascorbate | BTTAA | 1 | 37 | >95 |
Yields are approximate and can vary depending on the specific biomolecule and alkyne partner.
Table 2: Influence of Biomolecule and Linker on Ligation Efficiency
| Biomolecule | Alkyne Position | Linker on Alkyne | Typical Yield (%) |
| Peptide (15-mer) | N-terminal | Short (propargyl) | 85-95 |
| Peptide (15-mer) | Internal (sterically hindered) | Short (propargyl) | 50-70 |
| Peptide (15-mer) | Internal (sterically hindered) | Long (PEG4) | 70-85 |
| Antibody (mAb) | Site-specifically introduced | DBCO (SPAAC) | 80-95 |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Ligation of this compound to an Alkyne-Modified Peptide
This protocol provides a starting point for the ligation of this compound to a peptide containing a terminal alkyne.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
Alkyne-peptide: 10 mM in degassed PBS or water.
-
This compound: 100 mM in DMSO.
-
CuSO₄: 50 mM in water.
-
THPTA: 250 mM in water.
-
Sodium ascorbate: 500 mM in water (prepare fresh immediately before use).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the following in order:
-
Alkyne-peptide to a final concentration of 1 mM.
-
This compound to a final concentration of 2 mM (2 equivalents).
-
Premix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO₄ and 1 µL of 250 mM THPTA for a final Cu concentration of 1 mM). Add this premix to the reaction tube.
-
Add degassed PBS to adjust the final volume.
-
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed on a rotator or shaker.
-
-
Monitor and Purify:
-
Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS.
-
Once the reaction is complete, the product can be purified by reverse-phase HPLC.
-
Workflow for CuAAC Ligation
Caption: General experimental workflow for CuAAC ligation.
Protocol 2: On-Resin CuAAC Ligation of this compound
This protocol is suitable for peptides synthesized on a solid support.
Materials:
-
Alkyne-modified peptide on resin
-
This compound
-
Copper(I) bromide (CuBr)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin-bound alkyne-peptide in DMF for 30 minutes.
-
Prepare Ligation Cocktail: In a separate tube, dissolve this compound (5 equivalents), CuBr (2 equivalents), and DIPEA (10 equivalents) in DMF.
-
Ligation Reaction: Add the ligation cocktail to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Logical Relationship of Key Reaction Components
Caption: Key components and their roles in the CuAAC reaction.
References
Technical Support Center: Overcoming Steric Hindrance in Azide-Alkyne Click Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with sterically hindered azide-alkyne cycloaddition (click) reactions, particularly those involving bulky substrates analogous to N3-Aca-Aca-OH. Due to the limited specific literature on this compound, the advice presented here is based on established principles for overcoming steric hindrance in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Troubleshooting Guide for Sterically Hindered Click Reactions
Low yields, slow reaction rates, or complete reaction failure can often be attributed to steric hindrance around the azide or alkyne functionalities. The following table outlines common issues, their probable causes, and recommended solutions.
| Issue | Potential Cause (Steric Hindrance Related) | Recommended Solution |
| Low or No Product Yield | Poor accessibility of the azide or alkyne: The bulky Aca-Aca linker may be sterically shielding the azide group, preventing the formation of the copper acetylide or the subsequent cycloaddition. | 1. Optimize Catalyst System: Switch to a more effective ligand that can accommodate bulky substrates, such as TBTA or a custom-designed ligand. 2. Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. 3. Prolong Reaction Time: Sterically hindered reactions often proceed more slowly. Monitor the reaction over an extended period (e.g., 24-48 hours). |
| Slow Reaction Rate | Inefficient catalyst turnover: The bulky substrate may hinder the regeneration of the active Cu(I) catalyst. | 1. Use a Copper(I) Source Directly: Instead of generating Cu(I) in situ from a Cu(II) salt and a reducing agent, use a Cu(I) salt like CuI, CuBr, or [Cu(CH3CN)4]PF6 to ensure a higher initial concentration of the active catalyst. 2. Add Excess Reducing Agent: If using a Cu(II) salt, ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate) is present to maintain the copper in its active Cu(I) state. |
| Incomplete Conversion | Sub-optimal solvent choice: The solvent may not be effectively solvating the substrates and reagents, exacerbating steric issues. | 1. Solvent Screening: Test a variety of solvents or solvent mixtures. Polar aprotic solvents like DMSO or DMF, or mixtures such as tBuOH/H2O, are often effective. 2. Use of Additives: Certain additives can help to solubilize reagents and stabilize the catalyst. |
| Side Product Formation | Alkyne homocoupling (Glaser coupling): This can be a significant side reaction, especially at higher copper concentrations and in the presence of oxygen. | 1. Degas Solvents: Thoroughly degas all solvents and reagents to remove oxygen. 2. Lower Copper Concentration: Use the minimum effective concentration of the copper catalyst. 3. Ligand Choice: Some ligands are better at suppressing Glaser coupling than others. |
Frequently Asked Questions (FAQs)
Q1: Why is my click reaction with a bulky azide like this compound failing or giving low yields?
Steric hindrance is a likely culprit. The bulky Aca-Aca (6-aminocaproic acid) linker can physically block the azide group, making it difficult for the copper catalyst and the alkyne to approach and react. This increases the activation energy of the reaction, leading to slower rates and lower yields.
Q2: How do I choose the right copper source and ligand for a sterically hindered reaction?
For sterically demanding substrates, the choice of the copper source and, more importantly, the stabilizing ligand is critical.
-
Copper Source: While CuSO4 with a reducing agent like sodium ascorbate is common, directly using a Cu(I) source such as CuI or CuBr can be more efficient as it bypasses the in-situ reduction step.
-
Ligands: Tris(benzyltriazolylmethyl)amine (TBTA) is a popular choice that stabilizes the Cu(I) oxidation state and can accelerate the reaction. For highly hindered systems, specialized or custom-designed ligands with different steric and electronic properties may be necessary to improve catalytic efficiency.
Q3: Can changing the reaction conditions (temperature, solvent) improve my yield?
Yes, optimizing reaction conditions is a key strategy:
-
Temperature: While click reactions are often run at room temperature, increasing the temperature (e.g., to 40-60 °C) can provide the energy needed to overcome the steric barrier. However, be mindful that higher temperatures can also lead to catalyst degradation or increased side product formation.
-
Solvent: The solvent can significantly impact reaction rates. A solvent that fully dissolves all components is essential. Common choices include mixtures of water with t-butanol or isopropanol, as well as polar aprotic solvents like DMSO and DMF. A solvent screen is often a worthwhile endeavor.
Q4: Are there alternatives to the standard CuAAC reaction for sterically hindered substrates?
If optimizing the CuAAC reaction fails, you might consider alternative cycloaddition chemistries:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that uses a strained cyclooctyne. While the kinetics are generally slower than CuAAC, the absence of a cytotoxic copper catalyst can be advantageous, especially in biological applications.
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction, catalyzed by a ruthenium complex, selectively forms the 1,5-disubstituted triazole isomer, in contrast to the 1,4-isomer from CuAAC. RuAAC can sometimes be more tolerant of different functional groups.
Experimental Protocols
General Protocol for Optimizing a Sterically Hindered CuAAC Reaction
-
Reagent Preparation:
-
Prepare stock solutions of your this compound azide (e.g., 10 mM in DMSO), your alkyne partner (e.g., 10 mM in DMSO), CuSO4 (e.g., 50 mM in H2O), sodium ascorbate (e.g., 100 mM in H2O), and your chosen ligand (e.g., TBTA, 50 mM in DMSO).
-
-
Reaction Setup (Small-Scale Test):
-
In a microcentrifuge tube, add your chosen solvent (e.g., a 1:1 mixture of tBuOH/H2O).
-
Add the this compound azide (1 equivalent).
-
Add the alkyne (1.1 to 1.5 equivalents).
-
Add the ligand (e.g., 1 mol%).
-
Add the CuSO4 solution (e.g., 1 mol%).
-
Vortex the mixture briefly.
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., 5-10 mol%).
-
Vortex again and allow the reaction to proceed at your chosen temperature (start with room temperature).
-
-
Monitoring and Analysis:
-
Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or TLC.
-
If the reaction is slow or incomplete after several hours, consider setting up parallel reactions to screen different ligands, solvents, and temperatures.
-
Visualizations
Caption: Troubleshooting workflow for a sterically hindered click reaction.
Caption: Relationship between steric hindrance and mitigation strategies.
Validation & Comparative
Validating N3-Aca-Aca-OH Conjugation: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is paramount to ensure the efficacy and safety of novel therapeutics. This guide provides a comparative analysis of mass spectrometry techniques for validating the conjugation of N3-Aca-Aca-OH, a versatile azide-containing linker, with alternative bioconjugation reagents.
This document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and utilizes diagrams to illustrate key workflows, offering a comprehensive resource for validating your conjugation strategies.
Introduction to this compound and its Alternatives
This compound, or 1-Azido-7-amino-4-azaheptan-3-one-7-carboxylic acid, is a chemical linker featuring a terminal azide group, making it suitable for bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). Its structure, incorporating two 6-aminocaproic acid (Aca) units, provides a flexible spacer arm.
Common alternatives for introducing azide functionalities for subsequent conjugation include N-hydroxysuccinimide (NHS) esters of azides (e.g., NHS-Azide, NHS-PEG-Azide) and maleimide-azide derivatives. NHS esters react with primary amines, such as the side chain of lysine residues in proteins, while maleimides react with free thiols, typically from cysteine residues.
The choice of linker can significantly impact the efficiency of conjugation, the stability of the resulting conjugate, and the interpretation of analytical data. Mass spectrometry is an indispensable tool for confirming successful conjugation and characterizing the final product.
Comparative Analysis of Mass Spectrometry Data
The validation of conjugation by mass spectrometry relies on the accurate measurement of the mass of the modified molecule and the analysis of its fragmentation patterns. The following table summarizes the expected mass spectrometry data for this compound and two common alternatives.
| Feature | This compound | NHS-Azide | Maleimide-Azide |
| Molecular Weight | 270.33 g/mol [1] | Variable (e.g., 388.37 g/mol for Azido-PEG4-NHS ester) | Variable |
| Expected Adduct Mass | + 270.17 Da (after conjugation and loss of H2O) | Variable (depends on specific NHS-ester) | Variable (depends on specific maleimide) |
| Primary Ionization Method | Electrospray Ionization (ESI) | Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI) | Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Expected [M+H]⁺ (protonated molecule) | m/z 271.18 | Variable | Variable |
| Key Fragmentation Pathways | - Cleavage of amide bonds within the Aca linker- Loss of the azide group (N3) as N2 (neutral loss of 28 Da)- Fragmentation of the caproic acid backbone | - Loss of the N-hydroxysuccinimide (NHS) group (neutral loss of 115 Da)- Fragmentation of the PEG linker (if present)- Loss of the azide group as N2 | - Characteristic fragmentation of the maleimide ring- Cleavage at the thioether bond formed with cysteine- Fragmentation of the linker connecting the maleimide and azide |
| Diagnostic Fragment Ions | Fragments corresponding to one or two Aca units, ions showing the loss of N2. | A prominent neutral loss of 115 Da corresponding to the NHS group. | Specific fragments indicative of the maleimide-thiol adduct. |
Experimental Protocols
Sample Preparation for Mass Spectrometry Analysis of a Conjugated Peptide
-
Enzymatic Digestion (for large proteins):
-
Denature the conjugated protein in a buffer containing 8 M urea or 0.1% RapiGest SF.
-
Reduce disulfide bonds with 10 mM dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate free thiols with 20 mM iodoacetamide in the dark at room temperature for 30 minutes.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digest with 0.1% trifluoroacetic acid (TFA).
-
Desalt the peptides using a C18 ZipTip or a similar solid-phase extraction method.
-
Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
Reconstitution:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid in water for LC-MS analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a nano-liquid chromatography system.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 75 µm inner diameter, 15 cm length).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 40% Mobile Phase B over 60 minutes.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Capillary Voltage: 1.8 - 2.2 kV.
-
Data Acquisition: Data-dependent acquisition (DDA) mode, where the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS).
-
MS1 Resolution: > 60,000.
-
MS2 Resolution: > 15,000.
-
Collision Energy: Use a stepped or ramped collision energy to ensure adequate fragmentation of a wide range of peptides.
-
Visualization of Workflows
Conclusion
The validation of bioconjugates is a critical step in the development of targeted therapeutics and research tools. Mass spectrometry provides a powerful and versatile platform for confirming the successful conjugation of linkers such as this compound. By carefully analyzing the mass of the intact conjugate and its fragmentation patterns, researchers can confidently verify the identity and integrity of their modified biomolecules. This guide provides a framework for comparing this compound with common alternatives and outlines the necessary experimental procedures to achieve robust and reliable validation.
References
A Researcher's Guide to Purity Assessment of N3-Aca-Aca-OH: An HPLC-Centric Comparison
For researchers and drug development professionals working with modified amino acids such as N3-Aca-Aca-OH (N-azidoacetylgalactosamine-α-1-phosphate), ensuring the purity of synthesized products is a critical step. High-performance liquid chromatography (HPLC) stands as a cornerstone technique for this purpose. This guide provides a comprehensive comparison of HPLC with other analytical methods for assessing the purity of this compound, supported by detailed experimental protocols and data presented for easy interpretation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1][2] For polar molecules like this compound, which contains a sugar, an amino acid linker, and an azide group, specific HPLC methods are required for optimal separation and analysis.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Given the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable approach.[3][4][5] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating highly polar compounds that show little or no retention in reversed-phase chromatography.
Experimental Protocol: HILIC-HPLC for this compound Purity Analysis
This protocol outlines a general procedure for the purity assessment of this compound using HILIC-HPLC with UV detection.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound product.
-
Dissolve the sample in 1 mL of a mixture of acetonitrile and water (e.g., 80:20 v/v) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter prior to injection.
2. HPLC System and Conditions:
-
Column: A HILIC column with a polar stationary phase (e.g., amide, silica, or a polyhydroxy-based phase) is recommended. A common choice would be a column with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 90% B
-
2-15 min: Linear gradient from 90% to 60% B
-
15-18 min: Hold at 60% B
-
18-20 min: Linear gradient back to 90% B
-
20-25 min: Re-equilibration at 90% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV absorbance at 210 nm (for the amide bond) and 254 nm. The azide group itself does not have a strong UV chromophore, so detection relies on other parts of the molecule or impurities.
3. Data Analysis:
-
The purity of the this compound product is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Comparison of Analytical Techniques for Purity Assessment
While HPLC is a primary method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.
| Technique | Principle | Throughput | Quantitative Accuracy | Limit of Detection (LOD) | Cost (Equipment) |
| HPLC-UV | Chromatographic separation based on polarity, with detection by UV absorbance. | High | Excellent | ~0.1% | Moderate |
| HPLC-MS | Chromatographic separation coupled with mass spectrometry for mass-based detection and identification. | High | Excellent | <0.01% | High |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase with a liquid mobile phase, visualized with staining agents. | Very High | Semi-quantitative | ~1-5% | Low |
| Quantitative NMR (qNMR) | Nuclear magnetic resonance spectroscopy to quantify molecules based on the signal intensity relative to an internal standard. | Low | Excellent | ~0.1% | Very High |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information on functional groups. | High | Qualitative | Not applicable for purity % | Low to Moderate |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by the sample. | Very High | Limited for purity | Not applicable for purity % | Low |
In-depth Look at Alternative Methods
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for a preliminary purity check. For azide-containing compounds like this compound, specific staining procedures can be used for visualization.
Experimental Protocol: TLC for this compound
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of dichloromethane, methanol, and acetic acid (e.g., 85:10:5 v/v/v). The optimal ratio may need to be determined empirically.
-
Sample Application: Spot a small amount of the dissolved sample onto the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase.
-
Visualization:
-
Dry the plate after development.
-
Dip the plate in a 10% solution of triphenylphosphine in dichloromethane for 30 seconds to reduce the azide to an amine.
-
Dry the plate at 80°C for 5 minutes.
-
Dip the plate into a 0.3% solution of ninhydrin in n-butanol/acetic acid (100:3 v/v).
-
Heat the plate at 80°C for a few minutes to develop the colored spots. The presence of impurities will be indicated by additional spots.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that can provide highly accurate purity determination without the need for a reference standard of the analyte itself. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Key Considerations for qNMR:
-
Internal Standard: A certified internal standard of known purity and concentration is required. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Relaxation Delays: Sufficiently long relaxation delays (d1) must be used to ensure complete relaxation of all nuclei, which is crucial for accurate integration.
-
Signal Selection: Non-overlapping, sharp singlet signals are ideal for quantification.
Visualizing the Workflow
To better understand the logical flow of the HPLC purity analysis, the following diagram illustrates the key steps involved.
Caption: Workflow for HPLC Purity Analysis of this compound.
Conclusion
For the rigorous purity assessment of this compound, HPLC, particularly HILIC, offers a robust and reliable method with excellent quantitative accuracy. While techniques like TLC provide rapid, qualitative checks and qNMR delivers highly accurate but lower-throughput analysis, HPLC remains the workhorse for routine purity determination in research and development settings. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. Combining HPLC with mass spectrometry (HPLC-MS) can further enhance confidence by providing molecular weight information for impurity identification.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 4. halocolumns.com [halocolumns.com]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Bifunctional Linkers: N3-Aca-Aca-OH vs. Established Alternatives in Drug Conjugate Development
For researchers, scientists, and drug development professionals, the choice of a bifunctional linker is a critical decision that profoundly impacts the stability, efficacy, and safety of antibody-drug conjugates (ADCs) and other targeted therapies. This guide provides an objective comparison of the click chemistry-enabled linker, N3-Aca-Aca-OH, with other widely used bifunctional linkers, supported by experimental data to inform rational drug design.
The linker, a seemingly simple molecular bridge, plays a multifaceted role in the performance of a drug conjugate. It must be stable enough to prevent premature payload release in systemic circulation, yet facilitate efficient drug liberation at the target site. This delicate balance is a key determinant of the therapeutic window of an ADC. This guide will delve into the characteristics of this compound and compare its performance attributes with those of established maleimide-based and peptide-based linkers.
An Overview of Bifunctional Linkers
Bifunctional linkers are broadly categorized into two main types: cleavable and non-cleavable. Cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as changes in pH, the presence of specific enzymes, or a reducing environment.[1] Non-cleavable linkers, on the other hand, release the drug only after the complete lysosomal degradation of the antibody.[1]
This compound is a hydrophilic, non-cleavable linker that utilizes "click chemistry," specifically copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), for conjugation. This method offers a high degree of control and specificity, resulting in a stable triazole linkage.[2] In contrast, traditional linkers often rely on chemistries that can have drawbacks, such as the potential instability of maleimide-based linkers.[3]
Comparative Performance Data
Direct head-to-head comparative studies for this compound against other linkers are not extensively available in publicly accessible literature. However, by collating data from various studies on ADCs with different linker technologies, we can draw meaningful comparisons. The following tables summarize key performance metrics for ADCs constructed with different linkers.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | Antibody-Drug Conjugate (ADC) | Target Cell Line | IC50 (nM) | Reference |
| Maleimide-based | Trastuzumab-MCC-Maytansinoid | HER2+ | Not Reported | [2] |
| Peptide (Val-Cit) | Trastuzumab-MC-VC-PABC-MMAE | HER2+ | Not Reported | |
| Click Chemistry (Azide-based) | Trastuzumab-vc-MMAE | NCI-N87 (High HER2) | Not Reported | |
| Click Chemistry (Azide-based) | Trastuzumab-vc-MMAE | GFP-MCF7 (Low HER2) | Not Reported | |
| Hydrophilic Linker | ADC with Glutamic Acid-Val-Cit Linker | Karpas-299 | Sub-nanomolar |
Note: IC50 values are highly dependent on the payload, antibody, and target cell line, making direct comparisons between different studies challenging. The data presented here is for illustrative purposes.
Table 2: In Vivo Efficacy of ADCs with Different Linkers
| Linker Type | ADC | Xenograft Model | Outcome | Reference |
| Hydrophilic Linker (Glu-Val-Cit) | ADC with MMAE payload | Karpas-299 | Superior efficacy over clinical comparator | |
| Maleimide-based (SMCC) | J2898A-SMCC-DM1 | Not specified | Effective tumor growth inhibition | |
| Click Chemistry (Azide-based) | HER2-targeting ADC with Amberstatin269 | Pre-clinical models | Improved efficacy and safety profile |
Table 3: Plasma Stability of ADCs with Different Linkers
| Linker Type | ADC | Species | Stability Metric | Result | Reference |
| Maleimide-based | ThioMab ADC | Human Plasma | % Intact ADC after 7 days | Site-dependent, can be low | |
| Sulfone-based | Trastuzumab-Sulfone Conjugate | Human Plasma | % Intact ADC after 7 days | Improved stability over maleimide | |
| Click Chemistry (Triazole) | Not specified | Not specified | General Characteristic | High stability | |
| Peptide (Val-Cit) | Trastuzumab-vc-MMAE | Mouse Plasma | DAR loss over time | Measurable loss |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of comparative data. Below are summaries of key experimental protocols used in the evaluation of ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Plate target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, a naked antibody control, and a free drug control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
MTT Addition: Add MTT reagent to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.
In Vivo Efficacy Studies
These studies evaluate the anti-tumor activity of an ADC in a living organism, typically in mouse xenograft models.
-
Tumor Implantation: Implant human tumor cells into immunocompromised mice.
-
Treatment: Once tumors reach a specified volume, administer the ADC, vehicle control, and other control treatments (e.g., naked antibody, free drug) to different groups of mice.
-
Monitoring: Monitor tumor volume and body weight of the mice over a defined period.
-
Efficacy Assessment: Determine the efficacy of the ADC by measuring tumor growth inhibition or regression compared to the control groups.
Plasma Stability Assay
This assay assesses the stability of the ADC and the rate of premature drug release in plasma.
-
Incubation: Incubate the ADC in plasma from different species (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Analysis: Analyze the samples using techniques like ELISA or LC-MS to quantify the amount of intact ADC, total antibody, and released payload. A decrease in the drug-to-antibody ratio (DAR) over time indicates linker instability.
Signaling Pathways and Mechanisms of Action
The ultimate efficacy of an ADC is determined by the successful delivery of the cytotoxic payload to its intracellular target. The following diagrams illustrate key signaling pathways involved in the mechanism of action of common ADC payloads and the cellular processing of ADCs.
Conclusion
The selection of a bifunctional linker is a critical decision in the design of antibody-drug conjugates. While traditional linkers have enabled the development of several approved ADCs, newer technologies like click chemistry offer the potential for more homogeneous and stable conjugates. This compound, as a click chemistry-enabled linker, provides a robust and specific method for payload attachment, forming a highly stable triazole linkage.
Although direct head-to-head comparative data is still emerging, the available evidence suggests that linkers developed using click chemistry can offer advantages in terms of stability and manufacturing consistency. As the field of ADCs continues to evolve, the rational design and selection of linkers, informed by comprehensive preclinical evaluation, will be paramount in developing safer and more effective targeted cancer therapies. Further studies directly comparing the in vitro and in vivo performance of ADCs constructed with this compound and other linkers will be invaluable in guiding future drug development efforts.
References
A Tale of Two Tethers: N3-Aca-Aca-OH vs. PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of the final conjugate. This guide provides a detailed comparison between two distinct classes of linkers: the short, hydrophobic N3-Aca-Aca-OH linker and the well-established, hydrophilic polyethylene glycol (PEG) linkers.
The fundamental role of a linker is to covalently connect a biomolecule, such as an antibody, to a payload, which could be a cytotoxic drug, a fluorescent probe, or another molecule of interest. The physicochemical properties of this molecular bridge are paramount. Here, we delve into the structural differences and functional consequences of employing a short alkyl chain linker versus a long, flexible polymeric linker.
At a Glance: Key Differences and Properties
This compound is a bifunctional linker characterized by a terminal azide (N3) group, ready for "click chemistry" reactions, and a chain composed of two repeating units of 6-aminohexanoic acid (Aca), terminating in a hydroxyl group (-OH). This structure imparts a short, flexible, and relatively hydrophobic character.
In contrast, PEG linkers are polymers of repeating ethylene glycol units, renowned for their hydrophilicity, flexibility, and biocompatibility. They are available in a wide range of lengths, allowing for precise control over the spacing and solubility of the bioconjugate.
The choice between these two linker types often hinges on the specific requirements of the bioconjugate and its intended application, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). The inherent hydrophobicity of many potent cytotoxic payloads can be a significant challenge, leading to aggregation and poor pharmacokinetics. The strategic incorporation of a hydrophilic linker is a common approach to mitigate these issues.
Head-to-Head Comparison: Performance in Bioconjugation
While direct, side-by-side quantitative data for this compound against a comprehensive panel of PEG linkers is limited in publicly available literature, we can extrapolate performance based on the well-documented effects of linker hydrophilicity and length. The following table summarizes the expected performance differences based on these principles.
| Property | This compound (Alkyl Linker) | PEG Linkers (Polymeric Linker) | Rationale |
| Solubility | May decrease the overall solubility of the bioconjugate, especially with hydrophobic payloads. | Significantly increases the aqueous solubility of the bioconjugate.[1][2] | The repeating ethylene glycol units of PEG are highly hydrophilic and create a hydration shell around the conjugate.[3] |
| Stability & Aggregation | Higher propensity for aggregation, particularly with high drug-to-antibody ratios (DAR). | Reduces aggregation and enhances the stability of the bioconjugate in circulation.[4][5] | The hydrophilic nature of PEG counteracts the hydrophobicity of the payload, preventing intermolecular hydrophobic interactions. |
| Immunogenicity | Generally considered to have low immunogenicity due to its small size and resemblance to endogenous molecules. | While generally considered low, there is growing evidence of pre-existing anti-PEG antibodies in the population, which can lead to accelerated clearance. | The polymeric nature of PEG can, in some cases, elicit an immune response. |
| Pharmacokinetics (PK) | May lead to faster clearance and a shorter half-life due to increased hydrophobicity and potential for non-specific uptake. | Prolongs circulation half-life by increasing the hydrodynamic radius and reducing renal clearance. | The "stealth" property of the PEG chain reduces interactions with serum proteins and the reticuloendothelial system. |
| In Vitro Cytotoxicity | May exhibit higher in vitro potency due to the proximity of the payload to the target. | Can sometimes lead to a reduction in in vitro cytotoxicity, particularly with very long PEG chains, potentially due to steric hindrance. | The length of the PEG linker can influence the efficiency of payload release and interaction with its intracellular target. |
| In Vivo Efficacy | Efficacy can be limited by poor PK and potential for off-target toxicity. | Often leads to improved in vivo efficacy due to enhanced tumor accumulation resulting from prolonged circulation. | The improved pharmacokinetic profile allows for greater exposure of the tumor to the ADC. |
Visualizing the Concepts
To better understand the structural differences and their implications, the following diagrams illustrate the basic structures of the linkers and a typical bioconjugation workflow.
Experimental Protocols
The conjugation of both this compound and azide-functionalized PEG linkers to a biomolecule containing a terminal alkyne is typically achieved through a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
General Protocol for CuAAC Bioconjugation
Materials:
-
Alkyne-modified biomolecule (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Azide-linker (this compound or Azide-PEG-X) dissolved in a compatible solvent (e.g., DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., THPTA, 50 mM in water)
-
Reducing agent stock solution (e.g., sodium ascorbate, 100 mM in water, freshly prepared)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the alkyne-biomolecule and azide-linker at known concentrations.
-
Prepare fresh sodium ascorbate solution immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the azide-linker. The molar ratio of linker to biomolecule may need to be optimized (e.g., 5-10 fold molar excess of the linker).
-
Prepare a premix of CuSO₄ and the ligand (e.g., in a 1:5 molar ratio) and add it to the reaction mixture to a final copper concentration of 0.1-0.5 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or LC-MS to assess the extent of conjugation.
-
-
Purification:
-
Once the reaction is complete, purify the bioconjugate to remove excess linker and other reagents. Size-exclusion chromatography is a common method for this purpose.
-
-
Characterization:
-
Characterize the purified bioconjugate to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.
-
Conclusion: Selecting the Optimal Linker
The decision between an this compound type linker and a PEG linker is a strategic one that must be guided by the specific goals of the bioconjugation project.
Choose this compound or a similar short alkyl linker when:
-
The payload is relatively hydrophilic and does not contribute significantly to aggregation.
-
A shorter distance between the biomolecule and the payload is desired.
-
Concerns about the potential immunogenicity of PEG are paramount.
Choose a PEG linker when:
-
The payload is hydrophobic and requires a hydrophilic linker to improve solubility and prevent aggregation.
-
A longer circulation half-life and improved pharmacokinetic profile are critical for in vivo applications.
-
Fine-tuning of the spacer length is necessary to optimize the activity of the bioconjugate.
Ultimately, the optimal linker is one that results in a stable, soluble, and efficacious bioconjugate with a favorable safety profile. The principles outlined in this guide, combined with empirical testing, will enable researchers to make informed decisions in the design and development of next-generation bioconjugates.
References
A Head-to-Head Comparison of Azide-Based Labeling Reagents for Quantitative Analysis
In the realm of bioconjugation and chemical biology, the precise and efficient labeling of biomolecules is paramount for elucidating their function, interactions, and localization. Among the arsenal of bioorthogonal chemistries, the azide-alkyne cycloaddition, or "click chemistry," has emerged as a robust and versatile tool.[1] At the heart of this methodology lies the azide-functionalized probe, which serves as a chemical handle for the subsequent attachment of reporter molecules. This guide provides a comprehensive comparison of N3-Aca-Aca-OH with alternative azide- and alkyne-based labeling reagents, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal tool for their specific application.
The two primary modalities of azide-alkyne click chemistry are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] CuAAC reactions are known for their rapid kinetics and high efficiency, while SPAAC offers the significant advantage of being copper-free, thereby circumventing the issue of copper-induced cytotoxicity in live-cell imaging.[2][3] The choice between these two powerful techniques, and consequently the selection of the appropriate azide and alkyne reagents, is a critical decision in experimental design.
Quantitative Comparison of Labeling Efficiencies
The efficiency of a labeling reaction is a critical parameter that dictates the sensitivity and reliability of downstream analyses. While direct head-to-head quantitative data for this compound against a wide array of other azide probes is not extensively consolidated in publicly available literature, we can draw meaningful comparisons from studies evaluating the core click chemistry reactions and different classes of reactants.
A key determinant of labeling efficiency is the choice between CuAAC and SPAAC. Proteomic studies have shown that CuAAC can lead to higher protein identification and better accuracy compared to SPAAC. In one study comparing the two methods for identifying O-GlcNAcylated proteins, CuAAC with a biotin-diazo-alkyne probe identified 229 putative O-GlcNAc modified proteins, whereas SPAAC with a biotin-DIBO-alkyne probe identified 188 proteins, with 114 proteins overlapping. This suggests that for in vitro applications where speed and maximum yield are critical, CuAAC may be the preferred method.
For SPAAC reactions, the choice of the strained cyclooctyne reagent significantly impacts the reaction kinetics. The table below summarizes the second-order rate constants for various cyclooctynes with benzyl azide, a common model azide. This data is crucial for researchers opting for a copper-free approach and needing to select a reagent with appropriate reactivity for their experimental timeframe.
| Macrocyclic Alkyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Takeaway |
| Dibenzocyclooctyne | DBCO / DIBAC | ~0.3 - 1 | A commonly used and relatively fast-reacting cyclooctyne. |
| Bicyclononyne | BCN | 0.07 - 0.15 | Offers a balance of stability and reactivity. |
| Dibenzoazacyclooctyne | DBCO / DIBAC | 10⁻² to 1 (with DBCO) | CuAAC is typically 100 to 1000 times faster than SPAAC. |
It's important to note that while SPAAC is generally slower than CuAAC, the development of increasingly reactive cyclooctynes continues to narrow this gap.
Experimental Protocols
To provide a practical guide for researchers, detailed protocols for both CuAAC and SPAAC labeling in a cellular context are outlined below. These protocols serve as a starting point and should be optimized for specific cell types and experimental goals.
Protocol 1: General Metabolic Labeling of Cells with an Azide-Modified Precursor
This initial step is common for both CuAAC and SPAAC labeling of live cells.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Azide-modified metabolic precursor (e.g., N-azidoacetylmannosamine (ManNAz) for glycans, azidohomoalanine (AHA) for proteins)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in the desired format (e.g., multi-well plate, coverslips) and allow them to adhere and grow to the desired confluency.
-
Metabolic Labeling: Replace the culture medium with fresh medium containing the azide-modified precursor at a predetermined optimal concentration. The incubation time will vary depending on the metabolic pathway and the desired labeling density (typically 24-48 hours for glycans, or shorter pulses for proteins).
-
Cell Washing: After incubation, gently wash the cells twice with warm PBS to remove any unincorporated precursor. The cells are now ready for the click chemistry reaction.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fixed Cells
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click-iT® reaction buffer kit (or individual components: copper(II) sulfate, reducing agent like sodium ascorbate, and a copper-chelating ligand like THPTA)
-
Alkyne-functionalized fluorescent probe
-
BSA for blocking
Procedure:
-
Fixation and Permeabilization: Fix the azide-labeled cells with 4% paraformaldehyde for 15 minutes at room temperature. Following fixation, wash the cells twice with PBS and then permeabilize with 0.25% Triton X-100 for 15 minutes.
-
Blocking: Wash the cells with 3% BSA in PBS.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes the alkyne-probe, copper(II) sulfate, and a reducing agent.
-
Labeling Reaction: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing and Imaging: Wash the cells twice with PBS. The cells are now ready for imaging using fluorescence microscopy.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
Fluorescent strained alkyne probe (e.g., DBCO-dye)
-
Complete cell culture medium
-
Imaging buffer (e.g., PBS)
Procedure:
-
Cell Washing: Gently wash the azide-labeled live cells twice with pre-warmed cell culture medium.
-
Probe Incubation: Prepare a solution of the fluorescent strained alkyne probe in cell culture medium at the desired final concentration (e.g., 10-50 µM). Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells for 30-120 minutes at 37°C in a cell culture incubator, protected from light. The optimal incubation time should be determined empirically.
-
Washing and Imaging: Wash the cells four times with D-PBS containing 1% FBS. The cells can then be imaged live using a fluorescence microscope.
Mandatory Visualizations
To further clarify the experimental processes and the underlying chemical principles, the following diagrams have been generated using the DOT language.
References
Preserving Biomolecular Function: A Guide to Functional Assays for N3-Aca-Aca-OH Labeled Molecules
Researchers, scientists, and drug development professionals increasingly rely on bioorthogonal chemistry for the precise labeling of biomolecules. The N3-Aca-Aca-OH linker, an azide-containing reagent, offers a valuable tool for this purpose. However, a critical step after labeling is to confirm that the biomolecule retains its biological activity. This guide provides a comparative overview of functional assays to validate the activity of biomolecules labeled with this compound, contrasting it with traditional labeling methods and providing detailed experimental protocols.
The core advantage of using azide-based labeling, such as with this compound, lies in its bioorthogonal nature. This means the azide group is chemically inert within biological systems until it selectively reacts with a partner molecule, typically one containing a strained alkyne (e.g., DBCO or BCN) or a terminal alkyne in the presence of a copper catalyst. This specificity, a hallmark of "click chemistry," allows for highly controlled, site-specific labeling that is less likely to interfere with a biomolecule's function compared to traditional methods like N-hydroxysuccinimide (NHS) ester chemistry[1][2].
NHS esters react with primary amines, such as those on lysine residues, which are often abundant and distributed across the surface of a protein. This can lead to a heterogeneous population of labeled molecules with varying degrees of labeling (DoL) and at different locations, some of which may be at or near the active site, potentially compromising the biomolecule's function[3]. While methods for site-specific N-terminal labeling with NHS esters exist, the inherent specificity of click chemistry provides a more robust approach to preserving protein function.
The this compound linker incorporates two aminocaproic acid (Aca) units, providing a flexible spacer arm that can further minimize steric hindrance between the label and the biomolecule, thereby helping to preserve its native conformation and function.
Comparative Analysis of Labeling Chemistries
| Feature | This compound (Click Chemistry) | NHS Ester Chemistry |
| Specificity | High: Reacts specifically with a bioorthogonal partner (e.g., alkyne). Enables site-specific labeling. | Low: Reacts with primary amines (e.g., lysine residues), often resulting in non-specific labeling at multiple sites. |
| Control over DoL | High: The degree of labeling can be precisely controlled. | Low: Difficult to control the exact number of labels per molecule, leading to a heterogeneous mixture. |
| Impact on Function | Generally minimal due to site-specificity and the inert nature of the azide group and linker. | Can be significant if labeling occurs at or near the active site, potentially altering conformation and function. |
| Reaction Conditions | Mild, physiological conditions. Copper-free variants are available for live-cell labeling. | pH-dependent (typically pH 7-9). The stability of the NHS ester can be an issue. |
| Workflow | Typically a two-step process: introduction of the azide, followed by reaction with the labeled alkyne. | A one-step reaction, but may require extensive optimization and purification. |
Quantitative Data on Functional Activity Post-Labeling
While specific data for the this compound linker is limited in publicly available literature, studies on similar azide-labeled biomolecules demonstrate the successful retention of function.
One study investigated the impact of azide-NHS ester labeling on the binding activity of an anti-Neutrophil Gelatinase-Associated Lipocalin (NGAL) antibody. The results showed that even with an average of 24 azide labels per antibody, there was no significant loss in binding affinity compared to the unlabeled antibody.
Table 1: Impact of Azide Labeling on Antibody Binding Affinity
| Antibody | Average Degree of Labeling (Azides/Ab) | Binding Affinity (KD) vs. NGAL-Cy5 |
| Unlabeled anti-NGAL | 0 | Not specified, used as baseline |
| Azide-labeled anti-NGAL | 7 | No significant change reported |
| Azide-labeled anti-NGAL | 15 | No significant change reported |
| Azide-labeled anti-NGAL | 24 | No significant change reported |
This study used a generic Azide-NHS ester. The principle of minimal impact on function is expected to hold for this compound.
In another study, calmodulin (CaM), a calcium-binding protein, was functionalized with an N-terminal azide tag. Its activity was confirmed using a calcineurin (CaN) phosphatase assay. The azide-labeled CaM was able to activate CaN, demonstrating that the labeling process did not significantly impair its function.
Experimental Workflows and Signaling Pathways
Experimental Workflow for Labeling and Functional Validation
Caption: Workflow for labeling a biomolecule with this compound and subsequent functional validation.
Detailed Experimental Protocols
Protocol 1: Antibody Labeling with this compound NHS Ester
This protocol is adapted from general procedures for labeling antibodies with NHS esters.
Materials:
-
Antibody of interest (in an amine-free buffer like PBS, pH 7.2-8.0)
-
This compound NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Reagent Preparation: Immediately before use, dissolve the this compound NHS ester in a small amount of DMF or DMSO to create a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound NHS ester to the antibody solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted labeling reagent using a desalting column equilibrated with the desired storage buffer for the antibody.
-
Characterization: Determine the degree of labeling using UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Functional Validation of Labeled Antibody by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes an indirect ELISA to assess the binding activity of the azide-labeled primary antibody.
Materials:
-
Antigen-coated microtiter plate
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Azide-labeled primary antibody and unlabeled primary antibody (as a control)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Blocking: Block the antigen-coated plate with 200 µL of blocking buffer per well for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Prepare serial dilutions of both the azide-labeled and unlabeled primary antibodies in blocking buffer. Add 100 µL of each dilution to the respective wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Analysis: Compare the binding curves (absorbance vs. concentration) of the labeled and unlabeled antibodies. Similar curves indicate that the labeling process did not significantly affect the antibody's binding affinity.
Protocol 3: Functional Validation by Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the quantitative analysis of binding kinetics in real-time.
Materials:
-
SPR instrument and sensor chip (e.g., CM5 chip)
-
Amine coupling kit (for ligand immobilization)
-
Ligand (the molecule to be immobilized on the chip, e.g., the antigen)
-
Analyte (the molecule in solution, e.g., the azide-labeled or unlabeled antibody)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the antigen onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the azide-labeled antibody and the unlabeled control antibody in the running buffer.
-
Binding Analysis: Inject the different concentrations of the analyte over the immobilized ligand surface and monitor the binding response in real-time. Include a buffer-only injection for baseline subtraction.
-
Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Comparison: Compare the KD values obtained for the labeled and unlabeled antibodies. A negligible difference in KD values confirms that the labeling has not impacted the binding affinity.
Conclusion
Confirming the functional integrity of a biomolecule after labeling is a critical step in any research or development workflow. While this compound and other azide-based linkers, used in conjunction with click chemistry, are designed to minimize the impact on biomolecular function, empirical validation is essential. The use of robust functional assays, such as ELISA, SPR, and enzyme activity assays, provides the necessary data to ensure that the labeled biomolecule behaves as expected. By comparing the activity of the labeled biomolecule to its unlabeled counterpart, researchers can proceed with confidence in their downstream applications.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for N3-Aca-Aca-OH
Core Safety Principles for Handling Azido Compounds
The azide functional group (-N3) present in N3-Aca-Aca-OH requires careful management due to the inherent risks associated with this class of compounds. Key hazards include:
-
Potential for Explosivity : Organic azides can be energetic materials, sensitive to heat, shock, or friction.[1] Heavy metal azides, which can form in plumbing if disposed of improperly, are particularly shock-sensitive and can detonate.[2]
-
Toxicity : Azide compounds are known to be acutely toxic, with effects comparable to cyanide.[2]
-
Reactivity with Acids : Azides react with acids to generate hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[1][2]
Given these risks, under no circumstances should this compound or any azide-containing waste be discharged down the drain.
Recommended Disposal Procedures
There are two primary strategies for the safe disposal of this compound: direct disposal as hazardous waste and chemical deactivation (quenching) followed by disposal. The choice of method depends on the quantity of the waste and the specific laboratory's safety protocols and capabilities.
1. Direct Disposal as Hazardous Waste (Most Recommended)
This is the most straightforward and safest method for disposing of this compound, particularly for neat (undiluted) material and concentrated solutions.
-
Waste Collection : Collect all waste containing this compound, including contaminated consumables like pipette tips and vials, in a dedicated hazardous waste container.
-
Container Specifications : The container must be made of non-metallic materials, such as polypropylene or polyethylene, to avoid the formation of explosive metal azides. The container should have a secure, non-metallic cap.
-
Labeling : Clearly label the waste container with "Hazardous Waste: Contains Organic Azide (this compound)" and list any other chemical constituents.
-
Storage : Store the sealed waste container in a cool, dry, and designated secondary containment area away from incompatible materials, especially acids.
-
Arrangement for Pickup : Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
2. Chemical Deactivation (Quenching) of Dilute Solutions
For dilute aqueous solutions of organic azides, chemical deactivation can be employed to render the waste non-hazardous before disposal. This procedure should only be performed by trained personnel in a properly functioning chemical fume hood.
The preferred method for deactivating organic azides is through reduction to the corresponding amine, which is a more stable functional group.
Experimental Protocol: Reduction of this compound to its Amine
This protocol is a general guideline for the reduction of an organic azide. The specific reaction conditions may need to be optimized.
| Step | Procedure | Safety Precautions |
| 1 | In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound waste in a suitable solvent (e.g., THF/water). | Perform all steps in a chemical fume hood. |
| 2 | Cool the solution in an ice bath. | |
| 3 | Slowly add a reducing agent. A common and effective method is the Staudinger reaction, using a phosphine such as triphenylphosphine. Add the phosphine portionwise until gas evolution (N₂) ceases. | The addition of the reducing agent may be exothermic. |
| 4 | Allow the reaction to stir at room temperature for several hours to ensure complete reduction of the azide. | |
| 5 | Quench the reaction mixture by the slow addition of water. | |
| 6 | The resulting amine solution, now free of the azide hazard, can be collected as a non-azide hazardous waste. | Neutralize the solution to a pH between 6 and 9 before final disposal, and consult your institution's EHS for guidance on disposing of the final solution. |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling N3-Aca-Aca-OH
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides essential safety and logistical information for handling N3-Aca-Aca-OH based on general knowledge of azide compounds. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, all personnel must handle this compound with extreme caution and adhere to all institutional and national safety regulations. The information provided here is for guidance and does not replace a formal risk assessment.
Hazard Identification and Risk Assessment
This compound is an organic azide compound. Organic azides are known to be potentially energetic materials, meaning they can be sensitive to heat, shock, friction, and static discharge, which may lead to rapid decomposition or explosion. They are also considered acutely toxic.
Primary Hazards:
-
Explosive Potential: Organic azides can be explosive, especially when heated, subjected to shock or friction, or in concentrated form.[1][2][3][4]
-
Toxicity: Azide compounds are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[3] The toxicity is comparable to that of cyanides.
-
Formation of Hydrazoic Acid: Contact with acids can produce hydrazoic acid (HN3), which is a highly toxic, volatile, and explosive gas.
-
Formation of Shock-Sensitive Metal Azides: Contact with heavy metals (e.g., copper, lead, brass, mercury, silver) can form highly shock-sensitive and explosive metal azides. This includes contact with metal spatulas, stir bars, and plumbing.
Personal Protective Equipment (PPE)
A comprehensive PPE program is mandatory when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. For higher-risk operations, consider a more resistant glove material like neoprene or butyl rubber. | Provides a barrier against skin absorption, which is a primary route of exposure for azides. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over the goggles during procedures with a higher risk of splashing or explosion. | Protects eyes from splashes and potential explosions. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects against skin contact and provides a layer of protection from fire. |
| Respiratory Protection | All handling of solid this compound and any procedures that could generate dust or aerosols must be conducted in a certified chemical fume hood. | Prevents inhalation of the toxic compound. |
| Foot Protection | Closed-toe shoes, preferably made of a chemical-resistant material. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound.
3.1. Engineering Controls:
-
Chemical Fume Hood: All work with this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shield: Use a blast shield, especially when heating the compound or running reactions at a larger scale.
-
Ventilation: Ensure adequate ventilation in the laboratory.
3.2. Step-by-Step Handling Protocol:
-
Preparation:
-
Before starting, ensure that an emergency plan is in place and that all personnel are familiar with it.
-
Designate a specific area within the fume hood for handling this compound.
-
Assemble all necessary equipment, ensuring that no incompatible materials (e.g., metal spatulas) are present. Use plastic or ceramic spatulas.
-
Have spill cleanup materials readily available.
-
-
Weighing and Transferring:
-
Handle solid this compound with extreme care to avoid generating dust.
-
Use non-metallic spatulas and weighing boats.
-
Transfer the compound slowly and carefully to prevent spills.
-
-
In Solution:
-
When dissolving this compound, add the solid to the solvent slowly while stirring.
-
Avoid heating the solution unless absolutely necessary and with appropriate safety precautions (e.g., blast shield, small scale).
-
-
Post-Handling:
-
Decontaminate all surfaces that may have come into contact with the compound. A 70% ethanol solution can be used for decontamination of work surfaces.
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Logical Workflow for Handling this compound
Caption: Logical workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent accidents and environmental contamination.
4.1. Waste Segregation:
-
All waste containing this compound, including unused product, reaction mixtures, and contaminated materials (e.g., gloves, weighing paper), must be collected in a dedicated, clearly labeled hazardous waste container.
-
Crucially, do not mix azide waste with acidic waste , as this can generate highly toxic and explosive hydrazoic acid.
-
Do not dispose of azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.
4.2. Chemical Deactivation (Quenching):
For dilute solutions, chemical deactivation may be an option to render the waste non-hazardous before disposal. The following protocol is for the deactivation of sodium azide and may be adaptable for this compound, but a risk assessment should be performed first. This procedure must be performed in a chemical fume hood.
Experimental Protocol: Deactivation of Azide with Nitrous Acid
-
Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, place the aqueous solution of the azide compound (concentration should not exceed 5%).
-
Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of the azide compound to ensure a 40% excess.
-
Acidification: From the dropping funnel, slowly add a 20% aqueous solution of sulfuric acid. Continue adding acid until the solution is acidic to litmus paper. Caution: The order of addition is critical. Adding acid before the nitrite will generate highly toxic and explosive hydrazoic acid.
-
Reaction Time: Allow the mixture to stir for at least one hour to ensure complete destruction of the azide. The reaction generates nitric oxide, so proper ventilation is essential.
-
Neutralization and Disposal: After confirming the absence of residual azide, neutralize the solution with a suitable base (e.g., sodium hydroxide) to a pH between 6 and 9. The neutralized solution may then be disposed of as non-hazardous chemical waste, following institutional guidelines.
Disposal Decision Workflow
Caption: Decision workflow for the disposal of azide-containing waste.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is required.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a large amount of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Do not perform mouth-to-mouth resuscitation. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Small Spill (in fume hood): Absorb the spill with a non-reactive absorbent material (e.g., vermiculite, sand). Carefully collect the material into a labeled hazardous waste container. Decontaminate the area with 70% ethanol. Large Spill: Evacuate the laboratory immediately and alert others. Contact the institution's emergency response team. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
